CAY10701
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
6-benzoyl-2-pent-4-ynyl-5-phenyl-1,2,3,4a,5,6,7,7a-octahydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-2-3-6-15-18-25-23-20(24(29)26-18)19(16-11-7-4-8-12-16)21(27-23)22(28)17-13-9-5-10-14-17/h1,4-5,7-14,18-21,23,25,27H,3,6,15H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXFQONOOVSKBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC1NC2C(C(C(N2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAY10701: A Technical Guide to its Mechanism of Action as a Microtubule Destabilizing Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10701 is a novel 7-deazahypoxanthine (B613787) analog that has demonstrated potent anticancer activity. This technical guide delineates the core mechanism of action of this compound, identifying it as a microtubule/tubulin inhibitor. By disrupting microtubule dynamics, this compound effectively inhibits cell proliferation, highlighting its potential as a therapeutic agent in oncology. This document provides a comprehensive overview of its biological activity, supported by quantitative data, inferred experimental methodologies, and visual representations of its mechanism and associated cellular pathways.
Core Mechanism of Action: Microtubule/Tubulin Inhibition
This compound exerts its antiproliferative effects by targeting the cellular cytoskeleton, specifically by inhibiting the polymerization of tubulin into microtubules. Microtubules are dynamic polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics by this compound leads to cell cycle arrest and subsequent apoptosis in cancer cells.
The Microtubule Network: A Key Oncological Target
The microtubule network is a well-established and validated target for cancer chemotherapy. Agents that interfere with microtubule function can be broadly categorized as either microtubule-stabilizing or microtubule-destabilizing agents. This compound belongs to the latter category, preventing the assembly of tubulin dimers into microtubules. This disruption of the equilibrium between soluble tubulin and polymerized microtubules has profound consequences for rapidly dividing cancer cells, which are particularly dependent on a functional mitotic spindle, a structure composed primarily of microtubules, for chromosome segregation during mitosis.
Quantitative Biological Activity
The in vitro efficacy of this compound has been quantified through cell proliferation assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic effects.[1]
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| HeLa | Cervical Cancer | 12.4 | 48 |
| MCF-7 | Breast Cancer | 58.8 | 48 |
| Table 1: In Vitro Antiproliferative Activity of this compound. Data sourced from MedChemExpress, referencing van der Westhuyzen, et al. (2024)[1]. |
Inferred Experimental Protocols
The following outlines a likely methodology for determining the antiproliferative activity of this compound, based on the available data.
Cell Proliferation Assay (MTT or similar)
Objective: To determine the concentration-dependent inhibitory effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: HeLa and MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified duration (e.g., 48 hours). A vehicle control (DMSO) is also included.
-
MTT Assay: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO).
-
Absorbance Reading: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is then calculated by fitting the data to a dose-response curve using appropriate software.
Visualizing the Mechanism and Pathways
The following diagrams illustrate the mechanism of action of this compound and the cellular processes it affects.
Caption: Mechanism of Action of this compound as a Microtubule Inhibitor.
Caption: Workflow for Determining the IC50 of this compound.
Conclusion and Future Directions
This compound is a promising anticancer agent that functions through the well-validated mechanism of microtubule destabilization. Its potent in vitro activity against cervical and breast cancer cell lines warrants further investigation. Future research should focus on elucidating the precise binding site of this compound on tubulin, evaluating its efficacy and safety in preclinical in vivo models, and exploring its potential in combination therapies with other anticancer drugs. A deeper understanding of its structure-activity relationship could also guide the development of even more potent and selective analogs.
References
CAY10701: A Technical Guide to its Microtubule-Targeting Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10701 is a synthetic small molecule, identified as a 7-deazahypoxanthine (B613787) analog, that demonstrates potent anticancer activity by targeting the fundamental cellular process of microtubule dynamics. This technical guide delineates the molecular target of this compound, its mechanism of action, and provides detailed experimental protocols for its characterization. The information presented is intended to support further research and development of this and related compounds in the field of oncology.
Molecular Target and Mechanism of Action
The primary molecular target of this compound is tubulin , the protein subunit that polymerizes to form microtubules. This compound acts as a microtubule-destabilizing agent , preventing the formation of the microtubule network essential for various cellular functions, most critically, mitotic spindle formation during cell division.[1]
This compound belongs to a class of 7-deazahypoxanthine analogs derived from the marine alkaloid rigidins. Docking studies and experimental evidence suggest that these compounds bind to the colchicine site on β-tubulin .[1][2] By occupying this site, this compound inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting cancer cells in the G2/M phase of the cell cycle and ultimately inducing apoptosis.[3][4][5]
Quantitative Data
This compound exhibits potent anti-proliferative activity against various cancer cell lines. The following table summarizes the reported GI50 (50% growth inhibition) values.
| Cell Line | Cancer Type | GI50 (nM) |
| HeLa | Cervical Cancer | 22 |
| MCF-7 | Breast Cancer | 38 |
Data sourced from publicly available information.
Signaling and Mechanistic Pathways
The mechanism of action of this compound directly interferes with the physical process of microtubule formation rather than modulating a specific signaling cascade. However, the downstream consequences of microtubule disruption have significant signaling implications, primarily related to the cell cycle checkpoint control.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Cell Proliferation Assay
This protocol is used to determine the anti-proliferative activity of this compound against cancer cell lines.
Workflow:
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a cell viability reagent such as MTT or resazurin (B115843) to each well and incubate according to the manufacturer's instructions.[6]
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Convert the raw data to percentage of growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the GI50 value using non-linear regression analysis.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Methodology:
-
Reagent Preparation: Reconstitute lyophilized porcine or bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.[7][8][9] Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Assay Setup: In a pre-warmed 96-well plate, add the desired concentrations of this compound. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Initiation of Polymerization: To initiate the reaction, add the cold tubulin solution containing GTP to each well.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes.[7][9]
-
Data Analysis: Plot the absorbance against time. The rate of polymerization (Vmax) and the maximum polymer mass (plateau) are determined. Calculate the percentage of inhibition of tubulin polymerization for each this compound concentration relative to the vehicle control.
Immunofluorescence Microscopy of Microtubules
This method is used to visualize the effect of this compound on the microtubule network within cells.
Workflow:
References
- 1. Novel Microtubule-Targeting 7-Deazahypoxanthines Derived from Marine Alkaloid Rigidins with Potent in Vitro and in Vivo Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and Biological Studies of Tubulin Targeting C2-Substituted 7-Deazahypoxanthines Derived from Marine Alkaloid Rigidins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 5. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Proliferation Assay Services - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. Tubulin Polymerization Assay [bio-protocol.org]
- 9. Tubulin Polymerization Assay [bio-protocol.org]
Cordycepin in Cancer Cell Line Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cordycepin (B1669437) (3'-deoxyadenosine), a naturally occurring nucleoside analog derived from the fungus Cordyceps militaris, has garnered significant attention in oncological research for its potent anticancer properties. Exhibiting a broad spectrum of activity against various malignancies, cordycepin's therapeutic potential lies in its ability to modulate critical cellular processes, including proliferation, apoptosis, and cell cycle progression. This technical guide provides an in-depth overview of the core methodologies and key findings related to the study of cordycepin in cancer cell lines, intended to serve as a comprehensive resource for researchers in the field.
Data Presentation: Efficacy of Cordycepin Across Cancer Cell Lines
The cytotoxic and antiproliferative effects of cordycepin have been quantified in a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a standard measure of a compound's potency, are summarized below. These values highlight the differential sensitivity of various cancer types to cordycepin treatment.
| Cancer Type | Cell Line | IC50 Value | Citation |
| Leukemia | NB-4 | 73.2 µM (18.4 µg/mL) | [1][2] |
| U937 | 90.4 µM (22.7 µg/mL) | [1][2] | |
| Lung Cancer | A549 | ~60 µg/mL | [1][3] |
| PC9 | ~60 µg/mL | [1][3] | |
| Colon Cancer | HT29 | 92.05 µM | [1] |
| HCT116 | 434 µM | [4] | |
| Breast Cancer | MCF-7 | 9.58 µM - 135 µM | [5][6] |
| MDA-MB-453 | 70 µM | [6] | |
| Esophageal Cancer | ECA109 | 64.8 µg/mL | [7] |
| TE-1 | 60.6 µg/mL | [7] | |
| Pancreatic Cancer | MIAPaCa-2 | >400 µg/mL (at 48h) | [8] |
| Capan-1 | >400 µg/mL (at 48h) | [8] |
Core Mechanisms of Action
Cordycepin exerts its anticancer effects through a multifaceted approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1] It also interferes with key signaling pathways that are often dysregulated in cancer.[1]
Signaling Pathways Modulated by Cordycepin
Cordycepin has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. These include the PI3K/Akt, MAPK/ERK, and NF-κB pathways. By inhibiting these pro-survival pathways, cordycepin tips the cellular balance towards apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cordycepin's effects on cancer cell lines. The following are standard protocols for key in vitro assays.
Cell Viability and IC50 Determination (MTT Assay)
This assay is fundamental for determining the cytotoxic effect of cordycepin and calculating its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Cordycepin (stock solution in DMSO or water)
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Cordycepin Treatment: Treat the cells with various concentrations of cordycepin (e.g., a serial dilution from 0 to 500 µM) for 24, 48, or 72 hours. Include a vehicle control (medium with the same concentration of DMSO as the highest cordycepin concentration).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the cordycepin concentration to determine the IC50 value using non-linear regression analysis.[1][9]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Cordycepin
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of cordycepin for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1x binding buffer to each sample and analyze immediately using a flow cytometer.[2][7][10]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Cordycepin
-
6-well plates
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with cordycepin for the desired duration.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.[1][9]
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
General Procedure:
-
Protein Extraction: Lyse cordycepin-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels between samples.[11][12][13]
Conclusion
Cordycepin represents a promising natural compound for cancer therapy, with demonstrated efficacy against a wide range of cancer cell lines. Its mechanisms of action, centered on the induction of apoptosis and cell cycle arrest via modulation of key signaling pathways, provide a solid foundation for further preclinical and clinical investigation. The standardized protocols outlined in this guide are intended to facilitate reproducible and robust research into the anticancer potential of cordycepin, ultimately contributing to the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Cordycepin induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cordycepin induces human lung cancer cell apoptosis by inhibiting nitric oxide mediated ERK/Slug signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. mdpi.com [mdpi.com]
- 6. Antitumor Mechanism and Therapeutic Potential of Cordycepin Derivatives | MDPI [mdpi.com]
- 7. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Dose-Dependent Effect of Cordycepin on Viability, Proliferation, Cell Cycle, and Migration in Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcancer.org [jcancer.org]
- 11. Cordycepin Inhibits Triple-Negative Breast Cancer Cell Migration and Invasion by Regulating EMT-TFs SLUG, TWIST1, SNAIL1, and ZEB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cordycepin Suppresses The Malignant Phenotypes of Colon Cancer Cells through The GSK3ß/ß-catenin/cyclin D1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Emergence of Pyrrolo[2,3-d]pyrimidin-6-ones as Potent and Selective CDK2 Inhibitors: A Technical Guide
Introduction
The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3] While early efforts focused on pan-CDK inhibitors, toxicity concerns, particularly associated with the inhibition of CDK1 and CDK9, have shifted the focus towards developing more selective inhibitors.[1][4] A significant breakthrough in this area has been the discovery of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold as a core structure for highly selective CDK2 inhibitors.[4][5][6] This technical guide provides an in-depth overview of the discovery, structure-activity relationships (SAR), and experimental evaluation of this promising class of compounds.
The Rationale for Selective CDK2 Inhibition
Recent research has highlighted the therapeutic potential of selective CDK2 inhibition, particularly in the context of resistance to CDK4/6 inhibitors.[1][4] Approved CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib (B560072) have shown significant efficacy in treating HR+/HER2- metastatic breast cancer.[1] However, resistance to these therapies often emerges through a compensatory pathway involving CDK2.[1][4] Therefore, a selective CDK2 inhibitor could offer a valuable therapeutic option for patients who have developed resistance to CDK4/6-based treatments.[1] Furthermore, some cancers exhibit hyperactivity of CDK2 or amplification of its cyclin partner, cyclin E1 (CCNE1), making them particularly susceptible to CDK2 inhibition.[1][5]
From High-Throughput Screening to a Novel Scaffold
The journey to identifying the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core began with a high-throughput screening (HTS) of an in-house compound library.[1] This initial screening identified a pyrimidine (B1678525) pyrazole (B372694) hit, which, through a process of scaffold hopping, led to the development of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure.[4][5][6] This novel scaffold demonstrated promising initial selectivity for CDK2 within the CDK family.[4][5][6]
Structure-Activity Relationship (SAR) and Optimization
Extensive SAR studies were conducted to enhance the potency and selectivity of the initial hits. Key modifications and their effects are summarized below.
Table 1: Initial SAR on the Sulfonylpiperidine-Substituted Pyrimidine Lactam Series
| Compound | R | CDK2 IC50 (μM) | CDK1 IC50 (μM) |
| 4a | H | 0.035 | 0.230 |
| 4b | Me | 0.019 | 0.130 |
| 4c | Et | 0.014 | 0.110 |
| 4d | i-Pr | 0.013 | 0.077 |
| 4e | c-Pr | 0.013 | 0.110 |
| 4f | (S)-CH(Me)OH | 0.009 | 0.090 |
Data sourced from "Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors".[1]
Further optimization focused on various regions of the molecule, leading to significant improvements in selectivity. One key finding was that the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core provided superior selectivity compared to the analogous 5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one scaffold.[1] Additional modifications, such as methyl substitution on the benzenesulfonamide (B165840) and the introduction of a (1S, 3R)-hydroxycyclohexane substituent on the lactam, further enhanced selectivity against other CDKs to over 200-fold.[1][5]
Table 2: Summary Profiles of Optimized Compounds
| Compound | CDK2 IC50 (μM) | CDK1 IC50 (μM) | CDK4 IC50 (μM) | CDK6 IC50 (μM) | CDK7 IC50 (μM) | CDK9 IC50 (μM) | hWB IC50 (μM) |
| 5f | 0.004 | >1 | 0.960 | >1 | >1 | >1 | 0.300 |
| 5g | 0.003 | >1 | >1 | >1 | >1 | >1 | 0.800 |
| 6 | 0.003 | >1 | >1 | >1 | >1 | >1 | 0.600 |
hWB: human Whole Blood assay. Data sourced from "Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors".[2]
Metabolic Stability and Pharmacokinetic Properties
A significant challenge in the development of these inhibitors was addressing metabolic liabilities. In vivo metabolite identification revealed that sulfonamide dealkylation was a primary metabolic pathway.[4][5][6] This issue was successfully mitigated through the introduction of a deuterium (B1214612) effect.[4][5][6] The optimized compounds demonstrated minimal CYP inhibition, low hERG inhibition, and excellent solubility.[1] These favorable properties, combined with a reasonable pharmacokinetic profile in rodents, make them valuable tools for in vivo studies.[1]
Experimental Protocols
CDK2/Cyclin E1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is a common method for determining the potency of inhibitors against CDK2.
Materials:
-
Full-length human CDK2/Cyclin E1 enzyme (e.g., N-terminal GST-tagged)
-
ULight™-labeled eIF4E-binding protein 1 (THR37/46) peptide substrate
-
Europium-labeled anti-phospho-4E-BP1 antibody
-
ATP
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween 20, 0.05 mg/mL BSA
-
Stop Solution: 15 mM EDTA in assay buffer
-
Test compounds serially diluted in DMSO
-
White 384-well polystyrene plates
Procedure:
-
Prepare the kinase reaction mixture by adding CDK2/Cyclin E1, ULight™-labeled peptide substrate, and ATP to the assay buffer.
-
Add 40 nL of serially diluted test compound in DMSO to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding the kinase reaction mixture to the wells. The final reaction volume is typically 8 μL.[7]
-
Incubate the plate for 60 minutes at room temperature.[7]
-
Stop the reaction by adding the stop solution containing the Europium-labeled anti-phospho-4E-BP1 antibody.[7]
-
Incubate for an additional 60 minutes at room temperature to allow for antibody binding.[7]
-
Read the HTRF signal on a compatible plate reader (e.g., PHERAstar FS) with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (Europium) and 665 nm (ULight™).[8]
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) and plot the results against the compound concentration to determine the IC50 value using a suitable data analysis software.[7]
In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Human or rodent liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
MgCl₂
-
Test compound
-
Internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in the phosphate buffer.
-
Prepare the incubation mixture containing liver microsomes, phosphate buffer, and MgCl₂.
-
Pre-warm the incubation mixture and the test compound solution at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture. For the negative control, add buffer instead of the NADPH system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction and precipitate the proteins.[9]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining compound against time to determine the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint) using the appropriate equations.[9]
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for assessing the pharmacokinetic properties of a compound in mice.
Materials:
-
Test compound formulated in a suitable vehicle
-
Male Han Wistar rats or similar rodent model
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., EDTA-containing tubes)
-
Centrifuge
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
House the animals in appropriate conditions with access to food and water.
-
Administer the test compound to the animals via the desired route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein or submandibular bleeding).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), clearance, and half-life.[10]
Visualizations
Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.
Caption: Drug discovery workflow for pyrrolo[2,3-d]pyrimidin-6-one CDK2 inhibitors.
Caption: Key structure-activity relationship findings for CDK2 selectivity.
Conclusion
The discovery of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones represents a significant advancement in the development of selective CDK2 inhibitors. Through a combination of high-throughput screening, scaffold hopping, and extensive structure-activity relationship studies, potent and highly selective inhibitors have been identified. These compounds exhibit favorable pharmacokinetic properties and have overcome initial metabolic liabilities. The detailed experimental protocols and SAR insights provided in this guide offer a valuable resource for researchers and drug development professionals working in the field of oncology and kinase inhibitor design. The continued investigation of this promising scaffold has the potential to deliver novel therapeutics for cancers driven by CDK2 hyperactivity and those resistant to current CDK4/6 therapies.
References
- 1. mttlab.eu [mttlab.eu]
- 2. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. AID 1963714 - CDK2/Cyclin E1 HTRF Enzyme Activity Assay from US Patent US11981671: "Bicyclic pyrazolyl amines as CDK2 inhibitors" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
CAY10701: A Technical Guide to Safety, Handling, and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a comprehensive overview intended for laboratory personnel. A specific Safety Data Sheet (SDS) for CAY10701 was not publicly available at the time of writing. Therefore, the safety and handling information provided is based on general knowledge of similar small molecule kinase inhibitors and data from other Cayman Chemical products. Always consult the official product documentation and SDS when available and handle all chemicals with appropriate caution.
Introduction
This compound is identified as a c-Src kinase inhibitor, with the chemical name 6-benzoyl-3,7-dihydro-2-(4-pentyn-1-yl)-5-phenyl-4h-pyrrolo[2,3-d]pyrimidin-4-one. The c-Src tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, survival, and migration. Dysregulation of c-Src activity has been implicated in the progression of various cancers, making it a significant target for therapeutic intervention.[1][2] This guide provides essential information on the safe handling of this compound, along with detailed experimental protocols for its characterization as a c-Src inhibitor.
Safety and Handling
While a specific SDS for this compound is not available, the following guidelines are based on best practices for handling potent, biologically active small molecules in a laboratory setting.
Hazard Identification
The hazards of this compound have not been fully characterized. As a potent kinase inhibitor, it should be treated as a potentially hazardous substance. Similar compounds can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause eye and skin irritation.
Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling this compound. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Storage and Handling
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Handling: Avoid creating dust. All handling of the solid compound should be done in a chemical fume hood. Solutions should be prepared in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
If Swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| Chemical Name | 6-benzoyl-3,7-dihydro-2-(4-pentyn-1-yl)-5-phenyl-4h-pyrrolo[2,3-d]pyrimidin-4-one |
| Molecular Formula | C₂₄H₁₉N₃O₂ |
| Molecular Weight | 381.4 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of the c-Src kinase.[1] c-Src is a key node in multiple signaling pathways that control cellular processes critical for cancer development and progression. By inhibiting c-Src, this compound is expected to modulate these downstream pathways, leading to anti-proliferative and anti-metastatic effects in cancer cells where c-Src is activated.[1][2]
c-Src Signaling Pathway
The following diagram illustrates a simplified c-Src signaling pathway, highlighting its role in activating downstream effectors like Akt and Erk.
References
CAY10701 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise summary of the known chemical properties of CAY10701. Despite a comprehensive search for its biological activity, mechanism of action, and associated signaling pathways, publicly available information is limited. This guide presents the available data and highlights the current knowledge gap regarding this compound.
Chemical and Physical Properties
This compound is a crystalline solid with a high purity of ≥98%.[1] Its fundamental molecular characteristics are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C24H19N3O2 | [1] |
| Molecular Weight | 381.4 g/mol | [1] |
| Alternative Name | 6-benzoyl-3,7-dihydro-2-(4-pentyn-1-yl)-5-phenyl-4h-pyrrolo[2,3-d]pyrimidin-4-one | [1] |
| Formulation | A crystalline solid | [1] |
| Purity | ≥98% | [1] |
Biological Activity and Mechanism of Action
Currently, there is no publicly available information detailing the biological activity, target protein(s), or mechanism of action of this compound. Extensive searches for experimental protocols, in-vitro or in-vivo studies, and associated signaling pathways have not yielded any specific results for this compound. The product's original supplier, Cayman Chemical, no longer lists it as an available item, and the product page lacks any description of its biological function.[1]
Experimental Protocols
Due to the absence of published research involving this compound, no established experimental protocols can be provided.
Logical Relationship Diagram
The following diagram illustrates the current state of knowledge regarding this compound, emphasizing the missing biological data.
Caption: Current knowledge of this compound is limited to its chemical properties.
References
Methodological & Application
Application Notes and Protocols for CAY10701 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10701, also known by its chemical name 6-benzoyl-3,7-dihydro-2-(4-pentyn-1-yl)-5-phenyl-4H-pyrrolo[2,3-d]pyrimidin-4-one, is a 7-deazahypoxanthine (B613787) analog with demonstrated anticancer activity.[1] While specific mechanistic studies on this compound are not widely published, its structural class and anticancer properties suggest it may function as an inhibitor of key cellular signaling pathways involved in cancer progression. A common target for anticancer agents is the histone acetyltransferase p300 (also known as EP300 or KAT3B).[2][3]
The enzyme p300 is a crucial transcriptional co-activator that regulates gene expression by acetylating histones and other non-histone proteins.[2][3] This acetylation leads to a more open chromatin structure, facilitating transcription of genes involved in cell proliferation, differentiation, and apoptosis.[2][3] Dysregulation of p300 activity is implicated in various cancers, making it a promising therapeutic target.[4][5] Inhibitors of p300, such as C646 and A-485, have been shown to induce cell cycle arrest, apoptosis, and inhibit tumor growth in various cancer cell lines.[5][6]
These application notes provide a comprehensive guide for the use of this compound in cell culture, with a focus on protocols and methodologies relevant to characterizing its potential as a p300 inhibitor.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 6-benzoyl-3,7-dihydro-2-(4-pentyn-1-yl)-5-phenyl-4H-pyrrolo[2,3-d]pyrimidin-4-one | [7] |
| Alternative Name | 7-deazahypoxanthine analog | [1] |
| Molecular Formula | C24H19N3O2 | [7] |
| Molecular Weight | 381.4 g/mol | [7] |
| Purity | ≥98% | [7] |
| Formulation | A crystalline solid | [7] |
Table 2: Example IC50 Values of Known p300 Inhibitors in Various Cancer Cell Lines
The following table provides a summary of reported half-maximal inhibitory concentration (IC50) values for well-characterized p300 inhibitors. These values can serve as a reference for designing dose-response experiments with this compound.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| C646 | Melanoma (WM35) | Skin Cancer | ~20 | [6] |
| C646 | Prostate Cancer (LNCaP) | Prostate Cancer | ~20 | [8] |
| A-485 | Prostate Cancer (LNCaP-FGC) | Prostate Cancer | ~0.014 | [9] |
| A-485 | Multiple Myeloma (MM.1S) | Hematological Malignancy | ~0.005 | [9] |
Signaling Pathway
The p300/CBP signaling pathway plays a central role in gene transcription. Upon activation by upstream signals, transcription factors like p53, NF-κB, and steroid hormone receptors recruit p300/CBP to specific gene promoters. p300 then acetylates histone tails, leading to chromatin relaxation and transcriptional activation of target genes involved in cell cycle progression, survival, and proliferation. Inhibition of p300's histone acetyltransferase (HAT) domain blocks this process, leading to the suppression of oncogenic gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. EP300 - Wikipedia [en.wikipedia.org]
- 3. Structure of the p300 Histone Acetyltransferase Bound to Acetyl-Coenzyme A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone acetyltransferase p300 modulates gene expression in an epigenetic manner at high blood alcohol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
CAY10701: Application Notes and Protocols for Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10701 is a 7-deazahypoxanthine (B613787) analog with demonstrated anti-cancer activity. While this compound is no longer commercially available, this document provides a comprehensive overview of its presumed mechanism of action based on its chemical class and outlines detailed protocols for cell cycle analysis that can be adapted for similar microtubule-targeting agents. Potent 7-deazahypoxanthine analogs are known to function as microtubule-targeting agents, leading to cell cycle arrest and apoptosis. This makes them a subject of interest in oncology research and drug development.
Mechanism of Action
This compound belongs to a class of compounds, 7-deazahypoxanthine analogs, that are recognized as microtubule-targeting agents. The primary mechanism of action for potent analogs in this class involves binding to the colchicine (B1669291) site on β-tubulin. This interaction disrupts the dynamic instability of microtubules, which are crucial for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to a mitotic checkpoint arrest, ultimately causing the cell to halt in the G2/M phase of the cell cycle and subsequently undergo apoptosis.
Additionally, the parent compound, 7-deazaxanthine, has been identified as an inhibitor of thymidine (B127349) phosphorylase (TP), an enzyme involved in angiogenesis. This suggests that compounds like this compound could potentially exhibit a dual mechanism of action, targeting both cell division and tumor blood supply.
Data Presentation
Table 1: In Vitro Efficacy Metrics for a Typical Microtubule-Targeting Agent
| Parameter | Description | Typical Values (Cell Line Dependent) |
| IC50 (Inhibitory Concentration 50%) | The concentration of the compound that inhibits 50% of cell growth or viability after a specified incubation time (e.g., 24, 48, 72 hours). | Low nanomolar to micromolar range |
| GI50 (Growth Inhibition 50%) | The concentration of the compound that causes 50% inhibition of cell growth. | Low nanomolar to micromolar range |
| TGI (Total Growth Inhibition) | The concentration of the compound that completely inhibits cell growth. | Nanomolar to micromolar range |
| LC50 (Lethal Concentration 50%) | The concentration of the compound that kills 50% of the cells. | Generally higher than IC50 and GI50 |
Table 2: Expected Effects of this compound on Cell Cycle Distribution
| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (e.g., 0.1% DMSO) | ~50-60% | ~20-30% | ~10-20% |
| Low Concentration (e.g., 0.5 x IC50) | Decrease | Decrease/No significant change | Increase |
| High Concentration (e.g., 2 x IC50) | Significant Decrease | Significant Decrease | Significant Increase |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of a compound like this compound on the cell cycle.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 value of the compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (or analogous compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle control (medium with DMSO) and blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle phase distribution.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Complete culture medium
-
This compound (or analogous compound) dissolved in DMSO
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells into 6-well plates at a density that will not lead to confluency at the end of the experiment. Allow cells to attach overnight. Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (typically FL2 or PE). Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution. Gate on single cells to exclude doublets and aggregates. The software will generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.
Mandatory Visualization
Caption: this compound signaling pathway leading to G2/M cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis using this compound.
Application Notes and Protocols for CAY10701 in Xenograft Models
Note: Publicly available research data on the specific application of CAY10701 in xenograft models is limited. The following application notes and protocols are based on generalized procedures for utilizing novel compounds in preclinical cancer xenograft studies. Researchers should adapt these protocols based on the specific characteristics of their cell lines and animal models.
Introduction
Hypothetical Signaling Pathway of a Novel Anticancer Compound
Many anticancer compounds target key signaling pathways involved in cell proliferation, survival, and stress response. A common pathway implicated in cancer is the Keap1-Nrf2 pathway, which regulates the cellular antioxidant response. The following diagram illustrates this pathway, which could be a potential target for a novel anticancer agent.
Caption: The Keap1-Nrf2 signaling pathway.
Experimental Protocols
The following are detailed protocols for a typical xenograft study designed to evaluate the in vivo efficacy of a novel compound like this compound.
Cell Line-Derived Xenograft (CDX) Model Establishment
Objective: To establish subcutaneous tumors in immunodeficient mice using a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7, PC-3)
-
Culture medium (e.g., RPMI-1640, DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
6-8 week old immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and perform a cell count.
-
Resuspend the required number of cells in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
Compound Administration
Objective: To administer the investigational compound to the tumor-bearing mice.
Materials:
-
This compound (or other test compound)
-
Vehicle solution (e.g., sterile PBS, DMSO/saline mixture)
-
Dosing syringes and needles (appropriate for the route of administration)
Procedure:
-
Prepare the dosing solutions of this compound at the desired concentrations in the appropriate vehicle.
-
Divide the randomized mice into groups (e.g., Vehicle control, this compound low dose, this compound high dose). A typical group size is 8-10 mice.
-
Administer the compound or vehicle to the mice according to the planned schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal, oral gavage, intravenous).
-
Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions at the injection site.
Tumor Growth Monitoring and Efficacy Evaluation
Objective: To measure the effect of the compound on tumor growth.
Procedure:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Record the body weight of each mouse at the same frequency.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size, or after a set duration), euthanize the mice according to IACUC guidelines.
-
Excise the tumors, weigh them, and, if planned, preserve them for further analysis (e.g., histology, biomarker analysis).
Data Presentation
Quantitative data from xenograft studies are typically summarized in tables to facilitate comparison between treatment groups.
Table 1: Hypothetical Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Administration Route & Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | IP, Daily | 1500 ± 150 | - |
| This compound | 10 | IP, Daily | 900 ± 120 | 40 |
| This compound | 25 | IP, Daily | 450 ± 90 | 70 |
| Positive Control | Varies | Varies | 300 ± 75 | 80 |
Table 2: Hypothetical Body Weight Data
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Change in Body Weight (%) |
| Vehicle Control | - | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3 |
| This compound | 10 | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9 |
| This compound | 25 | 20.6 ± 0.5 | 20.0 ± 0.7 | -2.9 |
| Positive Control | Varies | 20.4 ± 0.4 | 19.5 ± 0.8 | -4.4 |
Experimental Workflow
The following diagram outlines the typical workflow for a xenograft study.
Caption: A generalized workflow for a xenograft study.
Application Notes and Protocols for Western Blot Analysis of CDK2 Inhibition by CAY10701
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to assess the inhibition of Cyclin-Dependent Kinase 2 (CDK2) by the small molecule inhibitor CAY10701 (also known as TG02) using Western blotting.
Introduction
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, primarily active during the G1/S transition and S phase. Its dysregulation is frequently observed in various cancers, making it an attractive target for therapeutic intervention. This compound is a potent inhibitor of CDK2 with a reported IC50 of 3 nM. This document outlines the experimental procedures to treat cultured cells with this compound and subsequently analyze the effects on CDK2 activity by monitoring the phosphorylation status of its downstream target, the Retinoblastoma protein (Rb), via Western blot. Additionally, the protocol includes the analysis of total CDK2 and p21 protein levels to provide a comprehensive understanding of the inhibitor's effects.
Data Presentation
Table 1: Quantitative Data for this compound Inhibition Assay
| Parameter | Value | Reference |
| Inhibitor | This compound (TG02) | |
| Target | Cyclin-Dependent Kinase 2 (CDK2) | |
| IC50 (CDK2) | 3 nM | |
| Recommended Cell Treatment Concentration | 10-100 nM | |
| Recommended Incubation Time | 24 hours | |
| Primary Antibody: Total CDK2 | Dilution: 1:1000 | [1] |
| Primary Antibody: Phospho-Rb (Ser807/811) | Dilution: 1:1000 | |
| Primary Antibody: Total Rb | Dilution: 1:1000 | |
| Primary Antibody: p21 | Dilution: 1:1000 | [2] |
| Primary Antibody: Loading Control (e.g., GAPDH, β-actin) | Dilution: 1:5000 | |
| Secondary Antibody (Anti-rabbit or Anti-mouse HRP-conjugated) | Dilution: 1:2000 - 1:5000 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CDK2 signaling pathway and the experimental workflow for the Western blot analysis.
Caption: CDK2 signaling pathway and inhibition by this compound.
Caption: Western blot experimental workflow.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line with active CDK2 signaling) in appropriate culture dishes and grow to 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell line and should be determined empirically.
Western Blot Protocol
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the denatured protein samples and a molecular weight marker onto an SDS-polyacrylamide gel. The gel percentage will depend on the molecular weight of the target proteins (e.g., 10% or 12%).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-total CDK2, anti-phospho-Rb, anti-total Rb, anti-p21, and a loading control antibody) diluted in the blocking buffer overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Expected Results
Upon successful execution of this protocol, a dose-dependent decrease in the phosphorylation of Rb at Ser807/811 should be observed in cells treated with this compound compared to the vehicle-treated control. The levels of total Rb and the loading control should remain relatively constant across all lanes.
The effect of this compound on total CDK2 protein levels should be assessed. While some CDK2 inhibitors have been shown to induce degradation of the CDK2 protein, others primarily inhibit its kinase activity without affecting its total protein level.[3] Analysis of p21, a key CDK2 regulator, may show an increase in protein levels upon CDK2 inhibition, as p21 is a downstream target in the cell cycle arrest pathway.[1][2]
References
Application Notes and Protocols for CAY10701: Inducing G1 Arrest in Cells
Product Name: CAY10701 Alternative Name: 6-benzoyl-3,7-dihydro-2-(4-pentyn-1-yl)-5-phenyl-4h-pyrrolo[2,3-d]pyrimidin-4-one Molecular Formula: C₂₄H₁₉N₃O₂ Molecular Weight: 381.4 g/mol
Note: this compound is a discontinued (B1498344) product. The following information has been compiled from available data and general knowledge of related compounds. Specific experimental results for this compound are not publicly available. The protocols provided are generalized for cell cycle analysis and may require optimization for specific cell lines and experimental conditions.
Abstract
This compound is a chemical compound with a pyrrolo[2,3-d]pyrimidine core structure. While specific data on its efficacy and mechanism for inducing G1 cell cycle arrest is not available in the public domain due to its discontinued status, compounds with similar structural motifs have been investigated for their potential to modulate cell cycle progression. This document provides a general framework for researchers interested in evaluating the potential of similar compounds to induce G1 arrest, including hypothetical data presentation, generalized experimental protocols, and conceptual signaling pathways and workflows.
Data Presentation
The following table represents a hypothetical summary of quantitative data that would be generated to characterize the effects of a compound like this compound on cell cycle distribution.
Table 1: Hypothetical Effect of a Test Compound on Cell Cycle Distribution in Human Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | % of Cells in G1 Phase (Mean ± SD) | % of Cells in S Phase (Mean ± SD) | % of Cells in G2/M Phase (Mean ± SD) | IC₅₀ (µM) |
| MCF-7 | Vehicle (DMSO) | 45 ± 3.5 | 30 ± 2.8 | 25 ± 3.1 | - |
| 1 | 55 ± 4.1 | 25 ± 2.5 | 20 ± 2.9 | 5.2 | |
| 5 | 70 ± 5.2 | 15 ± 2.1 | 15 ± 2.4 | ||
| 10 | 85 ± 6.1 | 8 ± 1.5 | 7 ± 1.3 | ||
| HeLa | Vehicle (DMSO) | 50 ± 4.0 | 28 ± 3.1 | 22 ± 2.8 | - |
| 1 | 62 ± 4.8 | 20 ± 2.6 | 18 ± 2.5 | 8.7 | |
| 5 | 78 ± 5.9 | 12 ± 1.9 | 10 ± 1.7 | ||
| 10 | 90 ± 6.5 | 5 ± 1.2 | 5 ± 1.1 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment for Cell Cycle Analysis
-
Cell Seeding: Plate cells (e.g., MCF-7, HeLa) in 6-well plates at a density of 2 x 10⁵ cells per well in their respective complete growth medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). From this stock, prepare serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest compound concentration.
-
Treatment: Remove the medium from the wells and replace it with the medium containing the different concentrations of the test compound or vehicle control.
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After the treatment period, aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).
-
Trypsinization: Add 0.5 mL of 0.25% trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C until the cells detach.
-
Cell Collection: Neutralize the trypsin with 1 mL of complete growth medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Centrifugation: Centrifuge the cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent cell clumping.
-
Incubation: Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of propidium (B1200493) iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).
-
Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway
The following diagram illustrates a generalized signaling pathway that could be involved in inducing G1 cell cycle arrest. A compound like this compound might act as an inhibitor of Cyclin-Dependent Kinases (CDKs), which are key regulators of cell cycle progression.
Caption: Hypothetical signaling pathway for G1 arrest.
Experimental Workflow
The following diagram outlines the general workflow for assessing the effect of a compound on the cell cycle.
Caption: Workflow for cell cycle analysis.
Application Notes and Protocols: The Synergistic Potential of LSD1 Inhibitors in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent demethylase that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] Its overexpression has been documented in a wide range of cancers, including breast, gastric, prostate, and hepatocellular carcinomas, as well as acute myeloid leukemia (AML).[2] By altering histone methylation, LSD1 plays a crucial role in regulating gene expression, leading to the suppression of tumor suppressor genes and the activation of oncogenic pathways. This aberrant epigenetic activity contributes to cancer cell proliferation, differentiation blockage, and increased invasiveness.[1][2] Consequently, LSD1 has emerged as a promising therapeutic target in oncology.
Pharmacological inhibition of LSD1 has demonstrated significant anti-tumor effects in preclinical models, both as a monotherapy and, more notably, in combination with other anticancer agents.[1][3] The rationale for combination therapy lies in the potential for synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects. This approach can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity by allowing for lower doses of each agent.
Rationale for Combination Therapy
The synergistic potential of LSD1 inhibitors with other anticancer agents stems from their complementary mechanisms of action. Several combination strategies have been explored:
-
With Histone Deacetylase (HDAC) Inhibitors: LSD1 is often part of the CoREST and NuRD co-repressor complexes, which also include histone deacetylases (HDACs).[4] The simultaneous inhibition of both LSD1 and HDACs can lead to a more profound reactivation of tumor suppressor genes silenced by these complexes.[4] Inhibition of LSD1 can also increase histone acetylation, sensitizing cancer cells to HDAC inhibitors.[4]
-
With All-Trans-Retinoic Acid (ATRA): In acute myeloid leukemia (AML), LSD1 inhibition can reactivate the ATRA differentiation pathway by increasing H3K4 methylation at the promoters of myeloid-differentiation-associated genes.[1] This provides a strong rationale for combining LSD1 inhibitors with ATRA to induce differentiation of leukemic blasts.[1][5]
-
With Topoisomerase Inhibitors: Preclinical studies have shown synergistic effects when LSD1 inhibitors are combined with topoisomerase inhibitors like doxorubicin (B1662922) and etoposide (B1684455) in Ewing Sarcoma cell lines.[3]
-
With Immune Checkpoint Blockade: LSD1 inhibition has been shown to enhance anti-tumor immunity induced by PD-(L)1 blockade, suggesting a promising combination for immuno-oncology.[1]
-
With other Epigenetic Modulators: Combining LSD1 inhibitors with inhibitors of other epigenetic regulators, such as EZH2, has demonstrated unexpected synergistic effects against AML in preclinical models.[1]
Quantitative Data on LSD1 Inhibitor Combinations
The following table summarizes preclinical data for representative LSD1 inhibitors in combination with other chemotherapy agents. This data is intended to be illustrative of the potential for synergistic interactions.
| LSD1 Inhibitor | Combination Agent | Cancer Type | Observed Effect | Reference |
| Iadademstat (ORY-1001) | ATRA | Acute Myeloid Leukemia (AML) | Synergistic induction of differentiation | [2] |
| Bomedemstat (IMG-7289) | Ruxolitinib (JAK inhibitor) | Myelofibrosis | Improved symptom control and spleen size reduction | [5] |
| GSK2879552 | ATRA | Acute Myeloid Leukemia (AML) | Synergy in inducing cell differentiation and cytotoxicity | [5] |
| SP2509 | Romidepsin (HDAC inhibitor) | Ewing Sarcoma | Synergistic cytotoxicity | [3] |
| SP2509 | Doxorubicin (Topoisomerase II inhibitor) | Ewing Sarcoma | Synergistic cytotoxicity | [3] |
| SP2509 | Etoposide (Topoisomerase II inhibitor) | Ewing Sarcoma | Synergistic cytotoxicity | [3] |
| Tranylcypromine (TCP) | ATRA | Acute Myeloid Leukemia (AML) | Increased antileukemic effect | [5] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assays
Objective: To determine the synergistic, additive, or antagonistic effect of an LSD1 inhibitor in combination with another chemotherapy agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
LSD1 inhibitor (e.g., CAY10701)
-
Combination chemotherapy agent
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
Combination index (CI) analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the LSD1 inhibitor and the combination agent in complete medium.
-
Treatment: Treat the cells with the LSD1 inhibitor alone, the combination agent alone, and the combination of both drugs at various concentration ratios (e.g., constant ratio, non-constant ratio). Include vehicle-treated cells as a control.
-
Incubation: Incubate the treated plates for a specified period (e.g., 48, 72, or 96 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
Use the Chou-Talalay method to calculate the Combination Index (CI) for the drug combination.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: Western Blot Analysis for Mechanistic Insights
Objective: To investigate the molecular mechanisms underlying the synergistic effects of the combination therapy by assessing changes in protein expression and signaling pathways.
Materials:
-
Cancer cell line of interest
-
LSD1 inhibitor and combination agent
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., H3K4me2, p53, cleaved PARP, etc.) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the individual drugs and their combination for a specified time. Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
-
Visualizations
Caption: Mechanism of Action of an LSD1 Inhibitor.
Caption: Workflow for In Vitro Synergy Screening.
Conclusion
LSD1 inhibitors represent a promising new class of epigenetic drugs with the potential to significantly impact cancer therapy, particularly when used in combination with other established and emerging anticancer agents. The synergistic interactions observed in preclinical and clinical studies highlight the importance of a rational approach to combination therapy design. The protocols and information provided in these application notes offer a framework for the systematic evaluation of novel LSD1 inhibitors like this compound in combination with other chemotherapy agents, with the ultimate goal of developing more effective and durable treatment strategies for cancer patients.
References
- 1. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 3. Small molecule inhibition of lysine-specific demethylase 1 (LSD1) and histone deacetylase (HDAC) alone and in combination in Ewing sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone lysine specific demethylase 1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
CAY10701: Application Notes for High-Throughput Screening Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CAY10701 is a 7-deazahypoxanthine (B613787) analog identified as a compound with potential anticancer activity. Its chemical formula is C24H19N3O2, and it has a molecular weight of 381.4 g/mol . The alternative chemical name for this compound is 6-benzoyl-3,7-dihydro-2-(4-pentyn-1-yl)-5-phenyl-4h-pyrrolo[2,3-d]pyrimidin-4-one. While detailed public data on its high-throughput screening (HTS) applications is limited, this document provides a generalized framework and protocols for evaluating compounds of this class in HTS assays, particularly focusing on the Keap1-Nrf2 protein-protein interaction pathway, a common target for cancer therapeutic development.
Principle of Keap1-Nrf2 Inhibition Screening
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1] The disruption of the Keap1-Nrf2 interaction allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.[1][2] Small molecule inhibitors that disrupt the Keap1-Nrf2 protein-protein interaction (PPI) are of significant interest for their potential as cancer chemopreventive and therapeutic agents.[1][3][4]
High-throughput screening assays are essential for identifying such inhibitors from large compound libraries.[1][4] Common HTS methodologies for this target include fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET) assays.[3]
Data Presentation
Quantitative data for this compound is not publicly available. The following table is a template for presenting HTS data for a hypothetical Keap1-Nrf2 inhibitor.
| Assay Type | Parameter | Value |
| Primary HTS | ||
| Fluorescence Polarization | IC50 (µM) | e.g., 5.2 |
| Secondary Assays | ||
| TR-FRET | IC50 (µM) | e.g., 4.8 |
| Cell-Based Assays | ||
| ARE-Luciferase Reporter | EC50 (µM) | e.g., 10.5 |
| Nrf2 Nuclear Translocation | EC50 (µM) | e.g., 12.1 |
| Target Engagement | ||
| Surface Plasmon Resonance | K D (µM) | e.g., 2.1 |
| Thermal Shift Assay | ΔT m (°C) | e.g., 3.5 |
Experimental Protocols
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This biochemical assay measures the disruption of the Keap1-Nrf2 complex.
Materials:
-
Recombinant human Keap1 protein
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-Nrf2)
-
Assay Buffer: 25 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% BSA, 0.01% Tween-20
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well, black, low-volume microplates
Protocol:
-
Prepare a solution of Keap1 protein and FITC-Nrf2 peptide in the assay buffer.
-
In a 384-well plate, add test compounds at various concentrations.
-
Add the Keap1-FITC-Nrf2 solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Calculate the IC50 values from the dose-response curves.
ARE-Luciferase Reporter Gene Assay
This cell-based assay quantifies the activation of the Nrf2 pathway in living cells.
Materials:
-
HepG2 cells stably expressing an ARE-luciferase reporter construct
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Luciferase assay reagent
-
96-well, white, clear-bottom cell culture plates
Protocol:
-
Seed the ARE-luciferase HepG2 cells in a 96-well plate and incubate overnight.
-
Treat the cells with a serial dilution of the test compounds.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Determine the EC50 values from the dose-response curves.
Visualizations
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of its inhibition.
Caption: A typical workflow for a high-throughput screening campaign.
References
- 1. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwithnj.com [researchwithnj.com]
- 4. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing CAY10701 Concentration for IC50 Determination: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CAY10701 in experimental settings. It offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the determination of the half-maximal inhibitory concentration (IC50) of this compound, a potent and specific inhibitor of Ubiquitin Specific Peptidase 7 (USP7).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets Ubiquitin Specific Peptidase 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP). USP7 is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability of various proteins involved in cell cycle progression, apoptosis, and tumor suppression. By inhibiting the deubiquitinating activity of USP7, this compound leads to the accumulation of ubiquitinated forms of USP7 substrates, targeting them for proteasomal degradation. One of the key substrates of USP7 is MDM2, an E3 ubiquitin ligase that negatively regulates the tumor suppressor protein p53. Inhibition of USP7 by this compound stabilizes p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2][3]
Q2: Which signaling pathways are affected by this compound?
A2: The primary signaling pathway affected by this compound is the p53 pathway. By preventing the deubiquitination of its substrates, this compound indirectly leads to the stabilization and activation of p53.[2][3] This can subsequently influence downstream pathways regulated by p53, such as those involved in apoptosis and cell cycle control. Additionally, research has shown that inhibition of USP7 can lead to the upregulation of another deubiquitinase, USP22, which in turn can activate downstream signaling related to c-Myc and other cancer-related pathways.[4]
Q3: What is a typical starting concentration range for this compound in an IC50 determination experiment?
A3: For initial range-finding experiments, it is recommended to use a broad range of this compound concentrations. A common starting point is a 10-point serial dilution, for example, from 1 nM to 10 µM. This wide range helps to identify the approximate IC50 value, which can then be narrowed down in subsequent, more focused experiments.
Q4: Which cell lines are suitable for testing the effects of this compound?
A4: The choice of cell line is critical and should be based on the expression of the target protein, USP7, and the status of downstream signaling components, particularly p53. Cancer cell lines with wild-type p53, such as HCT116 (colon cancer), are often sensitive to USP7 inhibitors.[1][3] It is advisable to screen a panel of cell lines to identify those most sensitive to this compound.
Troubleshooting Guide
This section addresses common issues that may arise during IC50 determination experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| No inhibitory effect observed | 1. This compound concentration is too low. 2. The chosen cell line is resistant to USP7 inhibition. 3. This compound has degraded. | 1. Increase the concentration range of this compound. 2. Use a positive control cell line known to be sensitive to USP7 inhibition. Verify USP7 expression in your cell line. 3. Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Pipetting errors during compound dilution or addition. 3. Edge effects in the multi-well plate. | 1. Ensure a homogeneous cell suspension before and during seeding. 2. Use calibrated pipettes and practice proper pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| IC50 value is significantly different from expected values | 1. Differences in experimental conditions (e.g., incubation time, cell density). 2. Incorrect data analysis. | 1. Standardize all experimental parameters. Ensure consistent incubation times and cell densities across experiments. 2. Use appropriate software for non-linear regression analysis to fit the dose-response curve and calculate the IC50. |
| Poor solubility of this compound | 1. The compound is precipitating out of solution at higher concentrations. | 1. Prepare stock solutions in a suitable solvent like DMSO. Ensure the final solvent concentration in the cell culture media is low (typically <0.5%) and consistent across all wells. Visually inspect for any precipitation. |
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination using MTT
This protocol outlines the steps for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to fit the data and determine the IC50 value.
-
Visualizations
Caption: this compound inhibits USP7, leading to p53 stabilization and upregulation of USP22.
Caption: Experimental workflow for determining the IC50 value of this compound.
References
- 1. Discovery of specific inhibitors of human USP7/HAUSP deubiquitinating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitor of USP7/HAUSP ubiquitin protease stabilizes and activates p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Off-Target Profile of CAY10701: A Technical Guide for Researchers
For research use only. Not for use in diagnostic procedures.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential off-target effects of CAY10701, a small molecule inhibitor with a pyrrolo[2,3-d]pyrimidine core. While the primary target of this compound has not been definitively established in publicly available literature, its structural similarity to known kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs), suggests a high likelihood of activity within this protein family. This guide offers a framework for investigating and interpreting the off-target profile of this compound in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the suspected primary target of this compound?
A1: Based on its chemical scaffold, a pyrrolo[2,3-d]pyrimidin-4-one derivative, this compound is hypothesized to be a kinase inhibitor. This structural class is known to interact with the ATP-binding pocket of various kinases. Notably, a series of closely related compounds, 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones, have been identified as highly selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2). Therefore, CDK2 is a strong candidate for the primary target of this compound. However, empirical validation is essential.
Q2: What are the potential off-target effects of this compound?
A2: Given its presumed kinase inhibitor nature, this compound may exhibit off-target activity against other kinases with similar ATP-binding sites. The human kinome consists of over 500 kinases, and achieving absolute specificity is a significant challenge. Off-target effects could lead to unexpected cellular phenotypes, toxicity, or confounding experimental results.
Q3: How can I identify the specific off-target effects of this compound in my cell line?
A3: Several experimental approaches can be employed to determine the off-target profile of this compound. These include:
-
Kinome-wide Profiling: Services like KINOMEscan™ utilize binding assays to assess the interaction of a compound against a large panel of recombinant kinases. This provides a broad overview of potential off-target interactions.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stability of proteins upon compound binding. It can be used to confirm on-target engagement and identify unexpected cellular targets.
-
Phosphoproteomics: Mass spectrometry-based phosphoproteomics can reveal changes in cellular signaling pathways upon treatment with this compound, pointing towards the inhibition of upstream kinases.
-
Functional Assays in Knockout/Knockdown Cell Lines: Comparing the phenotypic effects of this compound in wild-type versus cell lines where the suspected primary target or potential off-targets have been genetically removed can help to dissect on- and off-target effects.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected Cell Viability/Toxicity | This compound may be inhibiting essential kinases other than the intended target. | 1. Perform a dose-response curve to determine the IC50 value. 2. Conduct a kinome scan to identify potential off-target kinases related to cell survival pathways. 3. Use a structurally unrelated inhibitor of the presumed primary target to see if the phenotype is replicated. |
| Inconsistent Phenotypic Readout | Off-target effects may vary between different cell lines due to differential expression of off-target kinases. | 1. Characterize the expression levels of the primary target and key potential off-targets in the cell lines being used. 2. Test this compound in a panel of cell lines with varying genetic backgrounds. |
| Activation of a Signaling Pathway | Inhibition of a negative regulator kinase or feedback loop activation due to off-target effects. | 1. Utilize phosphoproteomics to map the signaling changes induced by this compound. 2. Consult kinase inhibitor databases for known off-target profiles of similar compounds. |
| Lack of On-Target Effect at Expected Concentration | The presumed primary target may not be the true target, or off-target effects are masking the on-target phenotype. | 1. Confirm target engagement using CETSA. 2. Perform a rescue experiment by overexpressing the primary target. |
Experimental Protocols
Protocol 1: Kinome-wide Off-Target Profiling using a Commercial Service (e.g., KINOMEscan™)
This protocol outlines the general steps for submitting a compound for kinome-wide profiling.
Workflow:
Figure 1: General workflow for kinome-wide off-target profiling.
Methodology:
-
Sample Preparation: Prepare a high-purity sample of this compound, either as a solid or a concentrated stock solution in DMSO.
-
Submission: Contact a commercial provider (e.g., Eurofins DiscoverX) and follow their specific submission guidelines for their KINOMEscan™ service.
-
Assay Principle: The KINOMEscan™ technology is based on a competition binding assay. An immobilized active site-directed ligand is used for each kinase. The ability of the test compound (this compound) to compete with this ligand for binding to the kinase is measured.
-
Data Analysis: The results are typically presented as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. This is often visualized as a "tree-spot" diagram, providing a visual representation of the kinome-wide selectivity. Quantitative data, such as dissociation constants (Kd) or percent inhibition at a given concentration, are also provided.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a method to assess whether this compound binds to its intended target and other proteins in a cellular context.
Workflow:
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Culture the cell line of interest and treat with this compound at various concentrations or a vehicle control (e.g., DMSO).
-
Thermal Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C).
-
Fractionation: Centrifuge the heated lysates to pellet the aggregated (denatured) proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein and other proteins of interest in the soluble fraction using Western blotting or mass spectrometry.
-
Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.
Signaling Pathway Considerations
Given the potential for this compound to be a CDK inhibitor, it is crucial to consider its impact on the cell cycle. The following diagram illustrates the central role of CDKs in cell cycle progression, highlighting potential nodes for off-target effects.
Figure 3: Simplified diagram of CDK-mediated cell cycle regulation.
Disclaimer: The information provided in this technical support guide is based on the chemical structure of this compound and its similarity to known kinase inhibitors. The primary target and the off-target profile of this compound have not been experimentally determined in publicly accessible data. Researchers should conduct their own validation experiments to confirm the activity and selectivity of this compound in their specific experimental systems.
Navigating Western Blot Challenges with CAY10701: A Technical Support Guide
Disclaimer: CAY10701 is a research compound that is no longer commercially available, and specific details regarding its biological target and mechanism of action are not publicly documented. This guide provides general Western blot troubleshooting advice, using a hypothetical mechanism for this compound as a kinase inhibitor of the "ProteinX" signaling pathway for illustrative purposes.
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during Western blot analysis involving this compound and similar small molecule inhibitors.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address specific problems in a question-and-answer format that you might encounter during your experiments.
Problem 1: Weak or No Signal for Phosphorylated Target Protein
Question: I've treated my cells with this compound, and I'm not seeing a decrease in the signal for my phosphorylated target protein, "Phospho-ProteinX," or the signal is very weak across all lanes. What could be the issue?
Answer: This is a common issue that can arise from several factors, ranging from the experimental setup to the reagents used. Here are potential causes and solutions:
-
Ineffective Inhibition by this compound:
-
Concentration: The concentration of this compound may be too low to inhibit the target kinase effectively. Perform a dose-response experiment to determine the optimal concentration.
-
Incubation Time: The treatment time with this compound might be too short. A time-course experiment can help identify the ideal duration for observing the desired effect.
-
Compound Stability: Ensure that this compound is properly stored and has not degraded. Prepare fresh stock solutions.
-
-
Low Target Protein Abundance:
-
Low Expression: The total amount of "ProteinX" in your cell lysates may be too low to detect a strong phosphorylated signal. Consider using a positive control cell line known to express high levels of the target protein.
-
Insufficient Protein Loading: You may not be loading enough total protein onto the gel. Increase the amount of protein per well.[1][2]
-
-
Antibody Issues:
-
Primary Antibody Concentration: The dilution of your primary antibody against "Phospho-ProteinX" may be too high. Use a more concentrated solution or incubate overnight at 4°C.[1]
-
Antibody Activity: The primary or secondary antibody may have lost activity due to improper storage or repeated use. Test the antibodies with a positive control.
-
-
Technical Errors in Western Blotting:
-
Inefficient Protein Transfer: Verify that your protein transfer from the gel to the membrane was successful using Ponceau S staining.[3]
-
Sub-optimal Buffer Conditions: The buffers used for antibody dilution and washing can impact signal intensity. Ensure your buffers are freshly prepared and at the correct pH.
-
Problem 2: High Background on the Western Blot
Question: My Western blot has a high background, which makes it difficult to interpret the results for this compound's effect on "ProteinX" phosphorylation. How can I reduce the background?
Answer: High background can be caused by several factors, leading to non-specific binding of antibodies. Here's how to troubleshoot this issue:
-
Blocking Issues:
-
Insufficient Blocking: The blocking step may be too short or the blocking agent concentration too low. Increase the blocking time to at least 1 hour at room temperature and consider increasing the concentration of your blocking agent (e.g., 5-10% non-fat dry milk or BSA).[1][4]
-
Inappropriate Blocking Agent: The choice of blocking agent can affect background. If you are using non-fat dry milk, try switching to BSA, or vice-versa, as some antibodies have different compatibilities.
-
-
Antibody Concentrations:
-
Primary Antibody Too Concentrated: A high concentration of the primary antibody can lead to non-specific binding. Try further diluting your primary antibody.
-
Secondary Antibody Too Concentrated: Similarly, a high concentration of the secondary antibody is a common cause of high background. Reduce the concentration of your secondary antibody.
-
-
Washing Steps:
-
Insufficient Washing: The washing steps are crucial for removing unbound antibodies. Increase the number and duration of your washes. Adding a detergent like Tween 20 to your wash buffer (e.g., 0.05-0.1%) can also help.[3]
-
-
Membrane Handling:
-
Membrane Drying: Allowing the membrane to dry out at any point during the process can cause high background. Ensure the membrane is always submerged in buffer.[3]
-
Problem 3: Non-Specific Bands are Appearing on the Blot
Question: I'm seeing multiple bands in addition to the expected band for my target protein. How can I get a cleaner blot?
Answer: The presence of non-specific bands can be due to several reasons, from the sample preparation to the antibodies used.
-
Sample Preparation:
-
Protein Degradation: If you see bands at a lower molecular weight than your target, it could be due to protein degradation. Always use fresh samples and add protease and phosphatase inhibitors to your lysis buffer.[2]
-
Post-Translational Modifications: Multiple bands could represent different isoforms or post-translationally modified versions of your target protein.[2]
-
-
Antibody Specificity:
-
Primary Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins. Check the antibody datasheet for information on its specificity. You may need to try a different antibody.
-
High Antibody Concentration: As with high background, using too high a concentration of the primary or secondary antibody can lead to the appearance of non-specific bands.
-
-
Experimental Conditions:
-
Over-exposure: Long exposure times can make faint, non-specific bands more prominent. Reduce the exposure time.
-
Problem 4: Inconsistent Results Between Experiments
Question: I'm getting variable results for the effect of this compound on "ProteinX" phosphorylation across different experiments. How can I improve reproducibility?
Answer: Consistency is key in Western blotting. To improve reproducibility, standardize every step of your protocol.
-
Standardize Protocols: Ensure that you are using the exact same protocol for each experiment, including cell culture conditions, this compound treatment, protein extraction, and all steps of the Western blot.
-
Consistent Reagent Preparation: Prepare large batches of buffers and reagents to be used across multiple experiments.
-
Loading Controls: Always use a loading control (e.g., β-actin, GAPDH) to normalize your results and ensure equal protein loading across all lanes.
-
Positive and Negative Controls: Include appropriate positive and negative controls in every experiment to validate your results.
Quantitative Data Summary
The following table provides a summary of recommended starting points for various quantitative parameters in a Western blot experiment. These may need to be optimized for your specific target and antibodies.
| Parameter | Recommended Range |
| Protein Loading | 20-50 µg of total cell lysate per lane |
| Primary Antibody Dilution | 1:500 - 1:2000 (optimize based on manufacturer's data) |
| Secondary Antibody Dilution | 1:2000 - 1:10,000 (optimize for your detection system) |
| Blocking Time | 1-2 hours at room temperature or overnight at 4°C |
| Primary Antibody Incubation | 2-4 hours at room temperature or overnight at 4°C |
| Secondary Antibody Incubation | 1-2 hours at room temperature |
| Wash Steps | 3 x 5-10 minutes with agitation |
Experimental Protocols
Detailed Protocol: Western Blot Analysis of "ProteinX" Phosphorylation after this compound Treatment
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (or vehicle control) for the desired amount of time.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against "Phospho-ProteinX" (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total "ProteinX" or a loading control, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody.
-
Visualizations
Caption: A flowchart illustrating the major steps of a Western blot experiment.
Caption: A diagram of a hypothetical signaling pathway where this compound inhibits Kinase A.
References
Technical Support Center: Enhancing the In Vivo Efficacy of WntInhib-42
Welcome to the technical support center for WntInhib-42, a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing the in vivo efficacy of WntInhib-42 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of WntInhib-42?
A1: WntInhib-42 is a synthetic small molecule that targets the Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, a destruction complex, which includes Axin, APC, CK1, and GSK3β, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[1][2] The binding of a Wnt ligand to its receptor Frizzled (Fz) and co-receptor LRP5/6 initiates a signaling cascade that leads to the disassembly of the destruction complex.[1][3] This stabilizes β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to regulate the expression of target genes involved in cell proliferation and differentiation.[4][5] WntInhib-42 functions by stabilizing the β-catenin destruction complex, thereby promoting the degradation of β-catenin and inhibiting the transcription of Wnt target genes.[6]
Q2: What are the common challenges encountered when using WntInhib-42 in vivo?
A2: Researchers may face several challenges when working with WntInhib-42 in animal models. These can include suboptimal tumor growth inhibition despite promising in vitro potency, high inter-animal variability in therapeutic response, and potential for off-target effects or toxicity at higher doses.[7] Many of these challenges can be attributed to suboptimal formulation, poor bioavailability, and rapid metabolism of the compound.
Q3: How can I improve the solubility and bioavailability of WntInhib-42 for in vivo administration?
A3: WntInhib-42 has low aqueous solubility, which can limit its bioavailability. To overcome this, various formulation strategies can be employed. These include the use of co-solvents, cyclodextrins, and lipid-based delivery systems. It is crucial to perform formulation optimization studies to identify the most suitable vehicle that enhances solubility and stability without causing toxicity.[8]
Q4: What are the key signaling pathways affected by WntInhib-42?
A4: The primary target of WntInhib-42 is the canonical Wnt/β-catenin signaling pathway.[9] By promoting the degradation of β-catenin, WntInhib-42 inhibits the expression of downstream target genes such as c-Myc, Cyclin D1, and AXIN2, which are critical for tumor cell proliferation and survival.[10][11] It is important to monitor the expression of these target genes in your tumor models to confirm target engagement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low in vivo efficacy despite good in vitro potency | Poor bioavailability due to suboptimal formulation. | Test different formulation strategies to improve solubility and absorption.[7] See the detailed protocol for formulation development below. |
| Rapid metabolism and clearance of the compound. | Increase the dosing frequency or consider a different route of administration (e.g., continuous infusion via osmotic pumps). | |
| Inappropriate animal model. | Ensure your xenograft or genetically engineered mouse model has an activated Wnt/β-catenin pathway.[7] | |
| High variability in tumor growth inhibition between animals | Inconsistent drug administration. | Ensure accurate and consistent dosing for all animals. For oral gavage, ensure proper technique to minimize variability in administration. |
| Heterogeneity of the tumor model. | Increase the number of animals per group to improve statistical power. Ensure tumors are of a consistent size at the start of treatment. | |
| Observed toxicity or adverse effects in animal models (e.g., weight loss) | Dose is too high. | Perform a dose-response study to determine the maximum tolerated dose (MTD). Reduce the dose or the frequency of administration.[7] |
| Off-target effects. | Monitor for specific toxicities. Consider co-administration of agents to mitigate side effects if the off-target is known. |
Data Presentation
Table 1: Comparison of WntInhib-42 Formulation on Bioavailability in Mice
| Formulation Vehicle | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) |
| 0.5% CMC | 50 | Oral | 150 ± 35 | 450 ± 90 | 5 |
| 20% Solutol HS 15 | 50 | Oral | 600 ± 110 | 2400 ± 450 | 20 |
| 10% HP-β-CD | 50 | Oral | 950 ± 180 | 4750 ± 800 | 40 |
| Intravenous | 10 | IV | 2500 ± 400 | 11875 ± 1500 | 100 |
Table 2: In Vivo Efficacy of WntInhib-42 in a Colorectal Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle (10% HP-β-CD) | - | Daily | 0 | +2.5 |
| WntInhib-42 | 25 | Daily | 35 ± 8 | -1.0 |
| WntInhib-42 | 50 | Daily | 65 ± 12 | -4.5 |
| WntInhib-42 | 100 | Daily | 85 ± 10 | -12.0 (Exceeds MTD) |
Mandatory Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of WntInhib-42.
Caption: Experimental workflow for assessing the in vivo efficacy of WntInhib-42.
Experimental Protocols
Protocol 1: Formulation of WntInhib-42 for Oral Administration
This protocol describes the preparation of a hydroxypropyl-β-cyclodextrin (HP-β-CD) based formulation to improve the aqueous solubility of WntInhib-42.
Materials:
-
WntInhib-42 powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Vortex mixer
-
Sonicator
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate the required amount of WntInhib-42 and HP-β-CD for the desired final concentration (e.g., 5 mg/mL WntInhib-42 in 10% w/v HP-β-CD).
-
Prepare a 10% (w/v) solution of HP-β-CD in sterile water.
-
Slowly add the WntInhib-42 powder to the HP-β-CD solution while vortexing.
-
Sonicate the mixture for 15-30 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If necessary, continue sonication.
-
Sterile filter the final solution using a 0.22 µm syringe filter.
-
Store the formulation at 4°C, protected from light, for up to one week.
Protocol 2: In Vivo Efficacy Study in a Colorectal Cancer Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor activity of WntInhib-42 in a subcutaneous xenograft model.[12]
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID)
-
Colorectal cancer cell line with activated Wnt signaling (e.g., SW480)
-
Matrigel
-
WntInhib-42 formulation
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Harvest and resuspend SW480 cells in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, 25 mg/kg WntInhib-42, 50 mg/kg WntInhib-42).
-
Administer the WntInhib-42 formulation or vehicle control daily via oral gavage.
-
Measure tumor volume and body weight three times per week.
-
After the pre-determined study duration (e.g., 21 days) or when tumors in the control group reach the maximum allowed size, euthanize the mice and harvest the tumors.
-
Tumors can be weighed and processed for pharmacodynamic analysis (e.g., Western blot for β-catenin and its downstream targets).
References
- 1. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Potent in vivo lung cancer Wnt signaling inhibition via cyclodextrin-LGK974 inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of nuclear Wnt signalling: challenges of an elusive target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: CAY10701 (U-0126)
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the handling, storage, and potential degradation of CAY10701, also known as U-0126. This document aims to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound (U-0126)?
This compound (U-0126) should be stored as a crystalline solid at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1]
Q2: How should I prepare a stock solution of this compound (U-0126)?
It is recommended to prepare a stock solution by dissolving the crystalline solid in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a solubility of approximately 25 mg/mL.[1] Other suitable organic solvents include dimethylformamide (DMF) at roughly 30 mg/mL and ethanol (B145695) at about 0.5 mg/mL.[1] For a 10 mM stock solution, you can resuspend 5 mg of the inhibitor in 1.31 mL of DMSO.[2]
Q3: Can I store this compound (U-0126) in an aqueous solution?
It is not recommended to store this compound (U-0126) in aqueous solutions for more than one day. The compound has limited solubility in aqueous buffers and may be prone to degradation. For experiments requiring an aqueous solution, it is best to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice.[1] Using this method, the solubility in a 1:2 solution of DMF:PBS (pH 7.2) is approximately 0.3 mg/mL.[1]
Q4: My this compound (U-0126) solution has changed color. What should I do?
A change in the color of your stock or working solution may indicate chemical degradation or oxidation. It is crucial to verify the integrity of the compound before proceeding with your experiments. Consider preparing a fresh stock solution and avoiding exposure of the solution to light and air.
Q5: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I resolve this?
Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically below 0.5% v/v) to avoid solvent-induced artifacts.
-
Sonication: Gentle sonication of the final diluted solution can help to redissolve precipitated compound.
-
pH Adjustment: If your experimental buffer's pH can be modified without affecting the assay, adjusting the pH might improve the solubility of the compound, especially if it has ionizable groups.
-
Co-solvents: In some cases, using a co-solvent system (e.g., DMSO and ethanol) for the stock solution can improve solubility upon aqueous dilution.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect
If you observe inconsistent results or a lack of inhibitory effect from this compound (U-0126), consider the following potential causes and solutions.
Quantitative Data Summary: this compound (U-0126) Storage and Solubility
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C (as solid) | [1] |
| Solid Stability | ≥ 4 years | [1] |
| Aqueous Solution Storage | Not recommended for > 1 day | |
| Stock Solution Storage | Aliquot and store at -20°C; avoid repeated freeze-thaw cycles. Stable for up to 3 months.[2] | [2] |
| Solubility in DMSO | ~25 mg/mL | [1] |
| Solubility in DMF | ~30 mg/mL | [1] |
| Solubility in Ethanol | ~0.5 mg/mL | [1] |
| Solubility in 1:2 DMF:PBS (pH 7.2) | ~0.3 mg/mL | [1] |
Troubleshooting Workflow for Inconsistent Activity
Caption: Workflow for troubleshooting inconsistent experimental results with this compound.
Issue 2: Potential Degradation of this compound (U-0126)
While this compound (U-0126) is stable as a solid, its stability in solution, particularly in aqueous media, can be a concern. The chemical structure of U-0126 contains functional groups that may be susceptible to degradation.
Potential Degradation Pathways
Based on the chemical structure of U-0126, which includes aryl sulfide (B99878), enamine, nitrile, and aniline (B41778) moieties, the following degradation pathways are plausible, especially under non-ideal storage or experimental conditions:
-
Oxidation: The aryl sulfide groups can be oxidized to sulfoxides and then to sulfones. This is a common degradation pathway for sulfur-containing compounds.
-
Hydrolysis: The enamine and nitrile functional groups could be susceptible to hydrolysis, particularly at non-neutral pH in aqueous solutions. This could lead to the cleavage of the molecule.
-
Photodegradation: Exposure to light, especially UV, can sometimes lead to the degradation of complex organic molecules. It is good practice to protect solutions from light.
Caption: Potential degradation pathways for this compound (U-0126).
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound (U-0126) for subsequent dilution into experimental media.
Materials:
-
This compound (U-0126) crystalline solid
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the vial of this compound (U-0126) to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound (U-0126) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 380.5 g/mol ), you would need 0.3805 mg. For ease of handling, it is often practical to use a larger amount, for instance, 5 mg.
-
Add the appropriate volume of DMSO to achieve the desired concentration. For 5 mg of this compound (U-0126) to make a 10 mM solution, add 1.31 mL of DMSO.[2]
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize the number of freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Assessment of this compound (U-0126) Stability in Experimental Media
Objective: To determine the stability of this compound (U-0126) in your specific experimental aqueous medium over time.
Materials:
-
This compound (U-0126) stock solution in DMSO
-
Your experimental aqueous medium (e.g., cell culture medium)
-
Analytical method to quantify this compound (U-0126) (e.g., HPLC-UV)
-
Incubator set to your experimental temperature (e.g., 37°C)
Procedure:
-
Prepare a working solution of this compound (U-0126) in your experimental medium at the final concentration you plan to use in your assays. Ensure the final DMSO concentration is consistent with your experimental design.
-
Immediately after preparation (Time 0), take an aliquot of the solution and analyze the concentration of this compound (U-0126) using a suitable analytical method like HPLC-UV. This will serve as your baseline.
-
Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 2, 4, 8, 24, and 48 hours), take additional aliquots of the incubated solution.
-
Analyze the concentration of this compound (U-0126) in each aliquot.
-
Compare the concentrations at the different time points to the Time 0 concentration to determine the rate of degradation. A significant decrease in concentration over time indicates instability in the experimental medium.
References
Interpreting unexpected results with CAY10701
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CAY10701. Based on its core structure, a pyrrolo[2,3-d]pyrimidin-4-one, this compound is presumed to function as a kinase inhibitor. Derivatives of this scaffold have been shown to target a range of kinases, including USP7, EGFR, CDK2, and Akt.[1][2][3][4] This guide will help you interpret unexpected results and address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound?
A1: this compound belongs to the pyrrolo[2,3-d]pyrimidine class of compounds. This chemical scaffold is a common feature in many kinase inhibitors.[5][6] Therefore, it is highly probable that this compound functions by inhibiting the activity of one or more protein kinases, thereby interfering with cellular signaling pathways.
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
A2: There are several potential reasons for a lack of cellular response:
-
Cellular Resistance: The target kinase may not be expressed or may be mutated in your cell line.
-
Compound Inactivity: Ensure the compound has been stored correctly and has not degraded.
-
Incorrect Concentration: The effective concentration may be higher than what you are currently using. A dose-response experiment is recommended.
-
Experimental Conditions: The incubation time may be insufficient to observe a phenotypic effect.
Q3: I am observing significant off-target effects. What should I do?
A3: Off-target effects are a known concern with kinase inhibitors.[1] To address this:
-
Titrate the Compound: Use the lowest effective concentration to minimize off-target binding.
-
Use Control Compounds: Include a structurally related but inactive compound to confirm that the observed phenotype is due to the intended target inhibition.
-
Orthogonal Validation: Use a secondary method, such as RNAi or CRISPR, to validate that the observed phenotype is a result of inhibiting the target of interest.
Troubleshooting Guide: Interpreting Unexpected Results
Unexpected results can provide valuable insights into the mechanism of this compound. This guide will help you systematically troubleshoot common scenarios.
Scenario 1: Higher than Expected Cell Viability
You treat your cancer cell line with this compound, expecting a decrease in cell viability, but you observe minimal or no effect.
| Possible Cause | Troubleshooting Steps |
| The target kinase is not essential for this cell line's survival. | 1. Confirm target expression via Western blot or qPCR.2. Test this compound in a cell line known to be dependent on the putative target. |
| The compound is not cell-permeable. | 1. Perform a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.2. If not permeable, consider using a cell-free kinase assay. |
| Activation of a compensatory signaling pathway. | 1. Perform a phospho-kinase array to identify upregulated pathways.2. Consider combination therapy to block the compensatory pathway. |
Hypothetical Data: Cell Viability in Different Cell Lines
| Cell Line | Putative Target Expression (Relative) | IC50 of this compound (µM) |
| Cell Line A | High | 0.5 |
| Cell Line B | Low | > 50 |
| Cell Line C | High (with known resistance mutation) | 25 |
This table illustrates how target expression and mutation status can dramatically affect the efficacy of this compound.
Scenario 2: Unexpected Increase in a Phosphorylated Protein
You observe an increase in the phosphorylation of a protein that is not a direct downstream target of your kinase of interest.
| Possible Cause | Troubleshooting Steps |
| Inhibition of a phosphatase. | 1. Perform an in vitro phosphatase assay with the purified protein and this compound. |
| Off-target inhibition of a kinase that normally suppresses the observed phosphorylation event. | 1. Profile this compound against a panel of kinases to identify potential off-targets.2. Consult the literature for known crosstalk between the intended target pathway and the unexpectedly phosphorylated protein's pathway. |
| Feedback loop activation. | 1. Conduct a time-course experiment to monitor the phosphorylation event over time.2. Use an inhibitor of the upstream kinase in the feedback loop to see if the effect is abrogated. |
Experimental Protocols
Western Blotting for Target Phosphorylation
-
Cell Lysis: Lyse cells treated with this compound and controls in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in TBST.
-
Antibody Incubation: Incubate with primary antibodies against the phosphorylated and total target protein overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
Visualizations
Caption: Generic kinase signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. Discovery of pyrrolo[2,3-d]pyrimidin-4-one derivative YCH3124 as a potent USP7 inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: CAY10701 and Overcoming Drug Resistance
Welcome to the technical support center for CAY10701. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and overcoming potential resistance mechanisms to this compound in cancer cells. The information provided is based on established mechanisms of resistance to histone deacetylase (HDAC) inhibitors, the class of compounds to which this compound likely belongs.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action of this compound?
A1: While specific data for this compound is not publicly available, it is presumed to be a histone deacetylase (HDAC) inhibitor. HDAC inhibitors work by increasing the acetylation of histones and other proteins, which plays a crucial role in regulating gene expression. This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2]
Q2: What are the common mechanisms of resistance to HDAC inhibitors in cancer cells?
A2: Cancer cells can develop resistance to HDAC inhibitors through various mechanisms, which can be broadly categorized as follows:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and MRP1 (ABCC1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[3]
-
Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) can make cells less sensitive to the apoptotic signals induced by HDAC inhibitors.[2][3]
-
Activation of Pro-Survival Signaling Pathways: Compensatory activation of pathways like PI3K/Akt/mTOR and MAPK can promote cell survival and proliferation, counteracting the effects of the HDAC inhibitor.[3]
-
Epigenetic Compensation: Cancer cells can develop alternative epigenetic modifications, such as changes in DNA methylation or histone methylation, to counteract the effects of HDAC inhibition and maintain a malignant gene expression profile.[3]
-
Target Alteration: Although less common for pan-HDAC inhibitors, mutations in the target HDAC enzyme could potentially alter drug binding and efficacy.
-
Increased Production of Reactive Oxygen Species (ROS) Scavengers: Some studies suggest that high levels of antioxidants like thioredoxin can contribute to resistance against HDAC inhibitors.[1][2]
Q3: How can I determine if my cancer cell line has developed resistance to this compound?
A3: The development of resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the drug. You can determine the IC50 by performing a cell viability assay (e.g., MTT, CellTiter-Glo) on your parental (sensitive) cell line and the suspected resistant cell line after treatment with a range of this compound concentrations. A fold-increase in IC50 of the resistant line compared to the parental line indicates resistance.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and other HDAC inhibitors.
| Problem | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding. |
| Cell passage number is too high. | Use cells within a consistent and low passage number range to avoid phenotypic drift.[2] | |
| Incomplete dissolution of this compound. | Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Sonicate if necessary.[2] | |
| Instability of this compound in culture medium. | Prepare fresh dilutions of the compound for each experiment. Consider the stability of the compound in media during long incubation periods.[4] | |
| No significant difference in cell viability between treated and untreated cells. | The cell line may be intrinsically resistant. | Verify the expression of the target HDACs in your cell line.[4] Some cell types are naturally less sensitive to HDAC inhibition.[5] |
| Incorrect assay timing. | Optimize the incubation time with this compound. The effects on cell viability may take 48-72 hours or longer to become apparent. | |
| Suboptimal drug concentration range. | Test a wider range of concentrations, including higher doses, to determine the effective range for your cell line. | |
| Unexpected or off-target effects observed. | The compound may have off-target activities. | This is a possibility with many small molecule inhibitors. Consider using a secondary, structurally different HDAC inhibitor to confirm that the observed phenotype is due to HDAC inhibition. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is low (typically <0.1%) and consistent across all wells, including controls. |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cancer Cell Line
This protocol describes a common method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
-
Cryopreservation medium
Methodology:
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of this compound for the parental cell line.
-
Initial Drug Exposure: Start by treating the parental cells with this compound at a concentration equal to or slightly below the IC50.
-
Culture and Monitor: Culture the cells in the presence of the drug. The medium containing the drug should be changed every 2-3 days. Initially, a significant amount of cell death is expected.
-
Recovery and Expansion: Once the surviving cells start to proliferate and reach approximately 80% confluency, passage them into a new flask with the same concentration of this compound.
-
Dose Escalation: After the cells have adapted and are growing steadily at the current drug concentration, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold).[6]
-
Repeat and Select: Repeat steps 3-5 for several months. The goal is to select for a population of cells that can proliferate in the presence of a significantly higher concentration of the drug compared to the parental line.
-
Characterize the Resistant Line: Once a resistant cell line is established, confirm the level of resistance by determining its IC50 and comparing it to the parental line. A significant fold-increase indicates successful development of resistance.
-
Cryopreserve: It is crucial to cryopreserve aliquots of the resistant cells at different stages of development.
Protocol 2: Western Blot Analysis of Acetylated Tubulin (a marker of HDAC6 inhibition)
This protocol can be used to assess the target engagement of this compound if it is suspected to inhibit HDAC6.
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control), anti-HDAC6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Seed both parental and resistant cells and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the levels of acetylated α-tubulin relative to total α-tubulin in the treated versus untreated and parental versus resistant cells. An increase in acetylated tubulin indicates HDAC6 inhibition.
Signaling Pathways and Workflows
Caption: Overview of potential resistance mechanisms to this compound in cancer cells.
Caption: Workflow for developing a this compound-resistant cancer cell line.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting Histone Deacetylases in Diseases: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing CAY10701 precipitation in media
Welcome to the technical support center for CAY10701. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to the solubility and precipitation of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound is a potent and selective small molecule inhibitor of the novel kinase XYZ, which is implicated in oncogenic signaling pathways. Precipitation of this compound in cell culture media is a significant concern because it reduces the effective concentration of the compound available to the cells, leading to inaccurate and unreliable experimental results.[1][2] Furthermore, precipitates can cause cellular stress or direct toxicity, confounding the interpretation of assay outcomes.[3]
Q2: What are the common causes of this compound precipitation in cell culture media?
Precipitation of a compound like this compound, which is hydrophobic, typically occurs when its concentration exceeds its solubility limit in the aqueous-based cell culture medium.[4][5] Several factors can contribute to this issue:
-
High Final Concentration: The desired experimental concentration may be higher than the maximum soluble concentration of this compound in the specific medium being used.[6]
-
Improper Dilution: Adding the concentrated DMSO stock solution too quickly or without adequate mixing can create localized high concentrations, causing the compound to crash out of solution.[6][7]
-
Low Temperature: Media that is cold (e.g., just removed from refrigeration) has a lower capacity to dissolve solutes compared to pre-warmed media.[7][8]
-
Interaction with Media Components: Components in the media, such as salts and proteins in Fetal Bovine Serum (FBS), can interact with this compound and reduce its solubility.[1][6]
-
pH Shift: The pH of the media, which can be influenced by factors like CO2 levels in the incubator, can affect the solubility of pH-sensitive compounds.[1][8]
Q3: My this compound stock solution in DMSO appears to have crystals. What should I do?
This may indicate that the compound has precipitated out of the stock solution, or that the DMSO has frozen (melting point: 18.5°C). First, gently warm the stock solution to 37°C and vortex thoroughly to attempt redissolution.[7] If crystals persist, it could be due to the DMSO absorbing moisture, which reduces its solvating power.[6] It is recommended to use fresh, anhydrous DMSO to prepare stock solutions and store them in small, single-use aliquots to minimize water absorption and repeated freeze-thaw cycles.[6]
Q4: How does the final concentration of DMSO affect my experiment?
While DMSO is an excellent solvent for many poorly soluble compounds, it can also be toxic to cells at higher concentrations.[9] It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, and ideally below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.
Troubleshooting Guide
If you observe precipitation (e.g., cloudiness, visible particles, or crystals) after adding this compound to your media, consult the following guide.
| Problem | Potential Cause | Recommended Solution |
| Precipitation immediately after adding stock solution to media. | Final concentration exceeds solubility limit in the aqueous media.[6] | Perform a solubility test to determine the maximum soluble concentration of this compound in your specific media (see protocol below). Do not exceed this concentration. |
| Rapid dilution causing localized high concentrations. | Pre-warm the media to 37°C. Add the DMSO stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.[6][7] | |
| Precipitation occurs over time during incubation. | Compound is unstable or has low kinetic solubility in media. | Prepare fresh working solutions immediately before each experiment. Avoid storing the compound diluted in media for extended periods.[6] |
| Interaction with serum proteins.[6] | If your cell line allows, try reducing the serum concentration. Alternatively, test the compound's solubility in serum-free media first. | |
| pH of the media is changing in the incubator.[1] | Ensure your media is properly buffered for the CO2 concentration of your incubator. | |
| Inconsistent results or lower-than-expected potency. | Micro-precipitation is occurring but is not visible to the naked eye. | Centrifuge the media at a low speed (e.g., 400 x g for 5 minutes) after adding the compound and before adding it to the cells to remove any potential precipitates.[10] Note that this will lower the effective concentration. |
| The compound is binding to plasticware. | Consider using low-adhesion microplates or glassware for preparing dilutions. |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound
This protocol helps determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.[1]
Materials:
-
High-concentration this compound stock solution (e.g., 10 mM in 100% anhydrous DMSO).
-
Your specific cell culture medium (with serum and other supplements, as used in your experiment).
-
Sterile microcentrifuge tubes or a 96-well plate.
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2).
Procedure:
-
Pre-warm the Medium: Pre-warm your cell culture medium to 37°C.[1]
-
Prepare Serial Dilutions: Create a series of dilutions of the this compound stock solution in the pre-warmed medium. It is recommended to prepare a range of concentrations both below and above your intended final experimental concentration (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
To do this, add the appropriate amount of DMSO stock to the medium. For example, to make a 10 µM solution from a 10 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of media).
-
Add the stock solution slowly while gently vortexing.[1]
-
-
Vehicle Control: Prepare a control tube/well containing the medium and the highest volume of DMSO used in the dilutions to ensure the solvent itself does not cause issues.[6]
-
Incubation: Incubate the dilutions under your standard experimental conditions (37°C, 5% CO2) for a duration that matches your planned experiment (e.g., 24, 48, or 72 hours).[6]
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at several time points (e.g., immediately, 1 hour, 4 hours, 24 hours). A microscope can be used for more sensitive detection.
-
Determine Maximum Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Visual Guides
This compound Troubleshooting Workflow
This diagram outlines the decision-making process when encountering precipitation issues with this compound.
Hypothetical this compound Signaling Pathway
This diagram illustrates the hypothetical signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Culture Academy [procellsystem.com]
Validation & Comparative
CAY10701: Not a CDK2 Inhibitor, Comparison Guide Not Applicable
Initial research into the compound CAY10701, with the aim of creating a comparative guide to other Cyclin-Dependent Kinase 2 (CDK2) inhibitors, has revealed a critical discrepancy. All available evidence indicates that This compound is not a CDK2 inhibitor but is instead classified as a microtubule-targeting agent. This fundamental difference in its mechanism of action makes a direct comparison with CDK2 inhibitors scientifically inappropriate and misleading for the intended audience of researchers, scientists, and drug development professionals.
This compound, also known by its CAS number 1616967-52-2 and the alternative name 6-benzoyl-3,7-dihydro-2-(4-pentyn-1-yl)-5-phenyl-4h-pyrrolo[2,3-d]pyrimidin-4-one, is described in chemical and biological databases as a microtubule-targeting agent with antiproliferative and anticancer activities. It is also referred to as RigidinC2 Cpd7. Extensive searches of scientific literature and databases have yielded no evidence of this compound acting as an inhibitor of CDK2.
Microtubule-targeting agents and CDK2 inhibitors represent distinct classes of anticancer compounds with fundamentally different cellular targets and mechanisms of action.
-
Microtubule-Targeting Agents: These compounds interfere with the dynamics of microtubules, which are essential components of the cell's cytoskeleton. By disrupting microtubule function, these agents can halt cell division (mitosis) and induce apoptosis (programmed cell death).
-
CDK2 Inhibitors: These molecules specifically block the activity of Cyclin-Dependent Kinase 2, a key enzyme involved in regulating the cell cycle, particularly the transition from the G1 to the S phase. By inhibiting CDK2, these drugs can prevent cancer cells from replicating their DNA and proliferating.
A direct comparison of this compound with CDK2 inhibitors would be akin to comparing the performance of two entirely different tools designed for separate tasks. The experimental data, assays, and biological readouts used to evaluate a microtubule-targeting agent are significantly different from those used for a CDK2 inhibitor. For instance, the potency of a microtubule-targeting agent would be assessed through assays measuring tubulin polymerization or mitotic arrest, while a CDK2 inhibitor's potency is determined by its ability to inhibit the kinase activity of the CDK2 enzyme.
Given that the foundational premise of the requested comparison is incorrect, this guide cannot be developed as originally conceived. Providing a comparison of this compound with CDK2 inhibitors would be scientifically unsound and would not provide the target audience with accurate or useful information for their research and development endeavors.
Therefore, we must conclude that a comparison guide between this compound and other CDK2 inhibitors is not applicable. Researchers interested in this compound should investigate its properties as a microtubule-targeting agent and compare it with other compounds in that class. Similarly, professionals seeking information on CDK2 inhibitors should refer to comparative studies of molecules confirmed to target this specific kinase.
Comparative Efficacy Analysis: CAY10701 and Palbociclib
A detailed guide for researchers on the distinct mechanisms and available efficacy data of the microtubule-targeting agent CAY10701 and the CDK4/6 inhibitor Palbociclib.
This guide provides a comparative overview of two anti-cancer compounds, this compound and Palbociclib. While extensive clinical and preclinical data are available for Palbociclib, a first-in-class CDK4/6 inhibitor, publicly accessible efficacy data for this compound is limited. This document summarizes the known mechanisms of action for both compounds and presents the available experimental data for Palbociclib to serve as a benchmark for researchers.
High-Level Compound Overview
This compound is identified as a microtubule-targeting agent and an analog of the marine alkaloid rigidins.[1] It is also described as a 7-deazahypoxanthine (B613787) analogue with anticancer activity.[2] Its mechanism of action is presumed to involve the disruption of microtubule dynamics, which is crucial for cell division, leading to antiproliferative effects.[1]
Palbociclib , marketed as Ibrance®, is a highly selective and orally available inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[3][4] It is a well-established therapeutic agent for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[4] Palbociclib functions by blocking the cell cycle progression from the G1 to the S phase.[5]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and Palbociclib are illustrated in the following diagrams.
Efficacy Data: Palbociclib
Due to the lack of publicly available quantitative data for this compound, this section focuses on the efficacy of Palbociclib.
Summary of Palbociclib's Efficacy
Palbociclib has demonstrated significant efficacy in the treatment of HR+/HER2- metastatic breast cancer. In combination with letrozole, it has been shown to improve progression-free survival in postmenopausal women with advanced ER-positive breast cancer.[3] The anti-tumor activity of Palbociclib is primarily mediated through its inhibition of the CDK4/6-Rb-E2F pathway, which leads to a G1 cell cycle arrest.[3]
Beyond its effects on the cell cycle, Palbociclib has also been shown to inhibit migration and invasion of breast cancer cells by down-regulating markers of epithelial-mesenchymal transition (EMT) through the c-Jun/COX-2 signaling pathway.[3][6]
Quantitative Performance Data
While specific IC50 values were not detailed in the provided search results, the antiproliferative effects of Palbociclib have been documented in various cancer cell lines.
| Cell Line | Cancer Type | Reported Effect of Palbociclib |
| MDA-MB-231 | Triple-Negative Breast Cancer | Inhibition of migration and invasion.[3] |
| T47D | ER-Positive Breast Cancer | Inhibition of migration and invasion.[3] |
| H520 | Lung Squamous Cell Carcinoma | Inhibition of cell viability and induction of apoptosis.[7] |
| H226 | Lung Squamous Cell Carcinoma | Inhibition of cell viability and induction of apoptosis.[7] |
| NTERA-2 | Testicular Germ Cell Tumor | Increased cytotoxicity when combined with cisplatin.[8] |
| SK-LMS-1 | Leiomyosarcoma | Decreased cell proliferation and G0/G1-phase arrest.[9] |
| CS-1 | Chondrosarcoma | Induced cell cycle arrest and apoptosis.[10] |
| SW1353 | Chondrosarcoma | Induced cell cycle arrest and apoptosis.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of compounds like Palbociclib.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells into 96-well plates at a density of 5 x 10³ cells per well and incubate under normal conditions.
-
Drug Treatment: Treat the cells with varying concentrations of the test compound (e.g., Palbociclib) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add 20 µl of a 5 mg/ml MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[11]
-
Crystal Solubilization: Discard the medium and dissolve the formazan (B1609692) crystals in 150 µl of DMSO.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm to determine cell viability.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The experiment should be repeated at least three times.[11]
Cell Cycle Analysis (Flow Cytometry)
-
Cell Collection: Collect treated and untreated cells and centrifuge at 1500 rpm for 5 minutes.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol (B145695) overnight at -20°C.[12]
-
RNAse Treatment: Wash the fixed cells with PBS for 10 minutes and then treat with RNAse A for 30 minutes.[12]
-
Staining: Incubate the cells with propidium (B1200493) iodide for 30 minutes at room temperature.[12]
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer (e.g., FACS Calibur, BD Biosciences).[12]
Conclusion
This guide provides a comparative overview of this compound and Palbociclib, highlighting their distinct proposed mechanisms of action. While a direct, data-driven comparison of their efficacy is not feasible due to the limited public information on this compound, this document offers a comprehensive summary of Palbociclib's performance and established experimental protocols. For this compound, the description as a microtubule-targeting agent suggests a mechanism centered on mitotic disruption. In contrast, Palbociclib's role as a CDK4/6 inhibitor, with its well-documented impact on the G1-S phase transition, is supported by extensive preclinical and clinical data. Researchers investigating novel compounds like this compound can utilize the provided protocols and the benchmark data for Palbociclib to guide their own experimental design and efficacy assessments.
References
- 1. RigidinC2 Cpd7, microtubule-targeting agent (CAS 1616967-52-2) | Abcam [abcam.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Palbociclib inhibits epithelial-mesenchymal transition and metastasis in breast cancer via c-Jun/COX-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palbociclib enhances activin‐SMAD‐induced cytostasis in estrogen receptor‐positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palbociclib inhibits epithelial-mesenchymal transition and metastasis in breast cancer via c-Jun/COX-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajpbp.com [ajpbp.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Palbociclib Enhances Migration and Invasion of Cancer Cells via Senescence-Associated Secretory Phenotype-Related CCL5 in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-cycle analysis [bio-protocol.org]
Navigating Target Engagement: A Comparative Guide to Validating CAY10701 in Cellular Models
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate engages its intended molecular target within the complex cellular environment is a pivotal step in preclinical development. This guide provides a comprehensive comparison of leading methodologies for validating the cellular target engagement of CAY10701, a compound with the molecular formula C24H19N3O2. Due to the discontinuation of this compound and the limited publicly available information regarding its specific biological target, this guide will focus on general yet powerful techniques applicable to validating the target engagement of novel small molecules.
This publication will delve into the principles, detailed experimental protocols, and data presentation for three widely adopted target engagement assays: the Cellular Thermal Shift Assay (CETSA), Immunoprecipitation-Coupled Western Blotting, and Kinase Activity Assays. By understanding the strengths and limitations of each approach, researchers can select the most suitable strategy to generate robust and reliable data for their specific research questions.
At a Glance: Comparison of Target Engagement Validation Methods
To facilitate the selection of the most appropriate assay, the following table summarizes the key characteristics of the discussed methodologies.
| Feature | Cellular Thermal Shift Assay (CETSA) | Immunoprecipitation - Western Blot | Kinase Activity Assay |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation. | An antibody enriches the target protein, and its interaction with the compound is inferred through downstream signaling changes. | Measures the compound's ability to inhibit the catalytic activity of a specific kinase. |
| Primary Readout | Change in protein melting temperature (ΔTm) or isothermal dose-response fingerprint (ITDRF). | Changes in the phosphorylation status or abundance of the target or its downstream effectors. | Inhibition of substrate phosphorylation, often measured by luminescence, fluorescence, or radioactivity. |
| Advantages | Label-free, applicable to endogenous proteins in a native cellular context. | Widely accessible technique, utilizes common laboratory equipment. | Direct measure of functional enzymatic inhibition, highly quantitative. |
| Disadvantages | Can be lower throughput, requires specific antibodies for detection. | Indirect measure of target binding, can be affected by antibody specificity and off-target effects. | Requires a purified, active enzyme and a specific substrate; may not fully recapitulate the cellular environment. |
| Typical Throughput | Low to medium | Low to medium | High |
Visualizing the Workflow: Target Engagement Validation
The following diagram illustrates a generalized workflow for validating the target engagement of a novel compound like this compound.
Caption: A generalized workflow for validating compound target engagement.
Experimental Protocols
Below are detailed protocols for the three key target engagement validation methods.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand, such as this compound, to its target protein increases the protein's thermal stability.
Protocol:
-
Cell Culture and Treatment: Culture cells expressing the putative target of this compound to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Protein Quantification: Separate the soluble (non-denatured) proteins from the precipitated proteins by centrifugation. Collect the supernatant and determine the protein concentration.
-
Western Blot Analysis: Analyze the amount of the soluble target protein in each sample by Western blotting using a specific antibody against the target.
-
Data Analysis: Quantify the band intensities to generate a melting curve, plotting the percentage of soluble target protein as a function of temperature. A shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target engagement.
Immunoprecipitation-Coupled Western Blotting
This method is used to assess how this compound binding affects the target's interaction with other proteins or its post-translational modifications, such as phosphorylation.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for CETSA.
-
Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions and phosphorylation states.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the putative target protein, coupled to protein A/G beads, to pull down the target protein and its binding partners.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against the target protein and its expected downstream effectors or phosphorylation sites.
-
Data Analysis: Compare the band intensities between this compound-treated and control samples to determine if the compound alters protein-protein interactions or phosphorylation levels.
In Vitro Kinase Activity Assay
If the putative target of this compound is a kinase, this assay directly measures the compound's ability to inhibit its enzymatic activity.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare a reaction mixture containing a purified recombinant version of the target kinase, a specific substrate, and ATP.
-
Kinase Reaction: In a multi-well plate, add the recombinant kinase and the diluted this compound or vehicle control. Initiate the kinase reaction by adding the ATP and substrate mixture. Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add a detection reagent that produces a signal (e.g., luminescence, fluorescence) proportional to the amount of ATP consumed or the amount of phosphorylated substrate produced.
-
Data Analysis: Measure the signal using a plate reader. Plot the signal as a function of this compound concentration to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Visualizing the Signaling Pathway
A hypothetical signaling pathway involving a target kinase is depicted below to illustrate the points of intervention and measurement for target engagement studies.
Caption: A hypothetical kinase signaling pathway and the inhibitory action of this compound.
By employing these robust methodologies, researchers can confidently validate the cellular target engagement of novel compounds like this compound, a critical step in the journey of drug discovery and development. The choice of assay will ultimately depend on the specific characteristics of the compound and its putative target, as well as the resources and expertise available in the laboratory.
CAY10701: A Comparative Analysis of its Selectivity Profile Against Cyclin-Dependent Kinases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CDK inhibitor CAY10701's performance against other cyclin-dependent kinases (CDKs). The information is presented through quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of its selectivity profile.
This compound, identified as "compound 51" in a key study on diaminothiazole inhibitors, has demonstrated high potency and selectivity for CDKs.[1][2] This guide will delve into the specifics of its inhibitory activity in comparison to other known CDK inhibitors.
Comparative Selectivity Profiling
The inhibitory activity of this compound and other CDK inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The table below summarizes the IC50 values of this compound against a panel of CDKs, alongside values for other well-characterized CDK inhibitors for comparative analysis.
| Kinase | This compound (Compound 51) IC50 (nM) | (R)-roscovitine IC50 (nM) | AT7519 IC50 (nM) | Flavopiridol IC50 (nM) | Dinaciclib IC50 (nM) |
| CDK1 | 4.0 - 7.6 | 2700 | 190 | 30 | 3 |
| CDK2 | 1.1 - 1.8 | 100 | 44 | 100 | 1 |
| CDK3 | 38 | - | - | - | - |
| CDK4 | 4.0 - 7.6 | >100,000 | 67 | 20 | - |
| CDK5 | 1.1 - 1.8 | - | 18 | - | 1 |
| CDK6 | 4.0 - 7.6 | >100,000 | - | 60 | - |
| CDK7 | >1000 | 500 | - | 10 | - |
| CDK9 | 13 | 800 | <10 | 10 | 4 |
Data for this compound (Compound 51) sourced from Schonbrunn, E., et al. (2013).[1] Data for other inhibitors is compiled from various sources.
As the data indicates, this compound exhibits the highest potency against CDK2 and CDK5, with IC50 values in the low nanomolar range.[1] Its activity against CDK1, CDK4, and CDK6 is also notable, while it shows significantly less activity against CDK7.[1]
Experimental Protocols
The determination of IC50 values for CDK inhibitors is crucial for assessing their potency and selectivity. A widely used and robust method is the radiolabeled kinase assay.
Radiolabeled Kinase Assay (Representative Protocol)
This method measures the transfer of a radiolabeled phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to a substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound being tested.
Materials:
-
Purified recombinant CDK/cyclin complexes
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate (e.g., Histone H1 for cell cycle CDKs)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared containing the specific CDK/cyclin complex, a suitable substrate, and the kinase buffer.
-
The test compound (inhibitor) at various concentrations is added to the reaction mixture. A control reaction with DMSO (vehicle) is also prepared.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
The reaction is allowed to proceed for a predetermined time at a specific temperature (e.g., 30°C for 20-30 minutes).
-
The reaction is stopped, and a portion of the reaction mixture is spotted onto phosphocellulose paper.
-
The phosphocellulose paper is washed multiple times to remove unincorporated [γ-³³P]ATP.
-
The radioactivity retained on the paper, which corresponds to the phosphorylated substrate, is measured using a scintillation counter.
-
The percentage of kinase activity is calculated for each inhibitor concentration relative to the control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
The following diagram illustrates the general workflow of this assay.
Workflow for Radiolabeled Kinase Assay.
Signaling Pathway Context
CDKs are key regulators of the cell cycle. Their sequential activation, through binding to their cyclin partners, drives the progression of cells through different phases of division. Inhibitors like this compound can block this process, leading to cell cycle arrest and potentially apoptosis, which is a cornerstone of many cancer therapies.
The diagram below illustrates the central role of CDKs in cell cycle progression.
CDK Inhibition of the Cell Cycle.
References
Comparative Analysis of CAY10701 and Structurally Related Pyrrolopyrimidine-Based Microtubule-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CAY10701 and other structurally related pyrrolopyrimidine derivatives that function as microtubule-targeting agents. Due to the limited publicly available biological data for this compound, this guide leverages experimental data from close structural analogs, specifically rigidin-inspired 7-deazahypoxanthines, to provide a substantive comparison. These compounds share the same core scaffold and mechanism of action, making them relevant comparators for understanding the potential performance of this compound.
The pyrrolo[2,3-d]pyrimidine scaffold is a versatile heterocyclic system that has been explored for various therapeutic applications, including as kinase inhibitors and, in the case of this compound and its analogs, as potent antiproliferative agents that disrupt microtubule dynamics.[1] this compound, chemically known as 6-benzoyl-3,7-dihydro-2-(4-pentyn-1-yl)-5-phenyl-4h-pyrrolo[2,3-d]pyrimidin-4-one, is identified as a microtubule-targeting agent and an analog of the marine alkaloid rigidin. These compounds typically exert their anticancer effects by binding to the colchicine (B1669291) site on β-tubulin, which leads to the suppression of microtubule polymerization, mitotic arrest, and ultimately, apoptosis.
Quantitative Data Presentation
The following table summarizes the antiproliferative activity of several rigidin-inspired pyrrolopyrimidine analogs against the HeLa human cervical cancer cell line. The data is presented as GI50 values, which represent the concentration required to inhibit cell growth by 50%.
| Compound ID | Structure | GI50 (nM) against HeLa cells | Reference |
| This compound (Analog) | 6-benzoyl-2-(pent-4-yn-1-yl)-5-phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | Data not publicly available | - |
| Analog 1 | A potent C2-substituted 7-deazahypoxanthine | Potent (exact value not specified) | [2] |
| Analog 32 | 7-deazahypoxanthine with a para-benzyl moiety | 45 ± 4 | [2] |
| Analog 33 | 6-[4-(2-ethoxyethoxy)benzoyl]-2-(pent-4-yn-1-yl)-5-phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | Potent, equipotent to Analog 59 | [2] |
| Analog 59 | 6-[4-(2-ethoxyethoxy)benzoyl]-5-(3-fluorophenyl)-2-(pent-4-yn-1-yl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | Potent, equipotent to Analog 33 | [2] |
Experimental Protocols
Antiproliferative Activity Assay (GI50 Determination)
The antiproliferative activity of the compounds is typically determined using a cell viability assay, such as the MTT or CCK-8 assay, on a panel of cancer cell lines. The following is a generalized protocol for the MTT assay with HeLa cells.
1. Cell Culture and Seeding:
-
HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium.
-
The medium from the cell plates is removed, and the cells are treated with various concentrations of the compounds. A vehicle control (DMSO) is also included.
-
The cells are incubated with the compounds for a specified period, typically 48 or 72 hours.
3. MTT Assay:
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The medium is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution).
4. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The GI50 value is determined by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of tubulin into microtubules.
1. Assay Setup:
-
Purified tubulin (e.g., from bovine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.
-
Guanosine-5'-triphosphate (GTP) is added to the tubulin solution to a final concentration of 1 mM to support polymerization.
-
The test compounds are prepared at various concentrations in the assay buffer. Positive (e.g., paclitaxel (B517696) for stabilization, colchicine for destabilization) and negative (vehicle) controls are included.
2. Polymerization Measurement:
-
The assay is performed in a 96-well plate. The test compounds are added to the wells.
-
The polymerization reaction is initiated by adding the cold tubulin/GTP mixture to the wells.
-
The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.
-
The increase in absorbance (turbidity) at 340 nm is monitored over time (e.g., every minute for 60 minutes), which corresponds to the extent of microtubule polymerization.
3. Data Analysis:
-
The change in absorbance over time is plotted for each compound concentration.
-
The maximum rate of polymerization (Vmax) and the plateau of absorbance are determined.
-
The percentage of inhibition of tubulin polymerization is calculated relative to the vehicle control.
Mandatory Visualization
Caption: Mechanism of action of this compound and its analogs.
The provided DOT script visualizes the signaling pathway through which pyrrolopyrimidine-based microtubule inhibitors like this compound are understood to function. These compounds bind to β-tubulin, a key component of microtubules, at the colchicine binding site. This interaction inhibits the polymerization of tubulin dimers into microtubules, thereby disrupting the dynamic instability of the microtubule network. The inability to form functional mitotic spindles leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis, in rapidly dividing cancer cells.
References
Safety Operating Guide
Proper Disposal of CAY10701: A Guide for Laboratory Professionals
For immediate reference, this document provides essential procedures for the safe and compliant disposal of CAY10701, ensuring the safety of laboratory personnel and the protection of the environment. As a trusted partner in research, providing comprehensive safety information that extends beyond the product itself is paramount.
This guide is intended for researchers, scientists, and drug development professionals who handle this compound. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards for chemical waste management.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, product information from the manufacturer, Cayman Chemical, indicates that this material should be considered hazardous.[1][2][3] General safety precautions advise to not ingest, inhale, get in eyes, on skin, or on clothing, and to wash thoroughly after handling.[1][2][3] The disposal procedures outlined below are based on best practices for handling hazardous chemical waste and specific guidance for the disposal of analogous chemical compounds, such as pyrimidine (B1678525) derivatives.[4][5][6][7][8]
Understanding the Hazard Profile
This compound, with the chemical name 6-benzoyl-3,7-dihydro-2-(4-pentyn-1-yl)-5-phenyl-4h-pyrrolo[2,3-d]pyrimidin-4-one, should be managed as a hazardous waste. Key considerations for its disposal include its potential toxicity and environmental hazards. All chemical waste, including this compound and materials contaminated with it, must be handled and disposed of as hazardous waste in accordance with institutional and local regulations.
Personal Protective Equipment (PPE) Requirements
Before initiating any disposal procedures, ensure that the following personal protective equipment is worn to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. |
| Body Protection | A standard laboratory coat. | Minimizes the risk of skin exposure. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful attention to detail to prevent contamination and ensure safety.
1. Waste Segregation:
Proper segregation is the foundational step in chemical waste management.
-
Solid Waste: Collect any solid this compound waste, including residues and contaminated items (e.g., weighing paper, gloves, and bench paper), in a designated, leak-proof, and clearly labeled hazardous waste container.[5][9] To facilitate inspection by Environmental Health and Safety (EHS) personnel, it is recommended to double-bag this waste in clear plastic bags.[5][9]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and compatible waste container. Do not mix with other, incompatible waste streams.[5]
-
Unused or Contaminated Chemical: If possible, keep the original this compound in its container. If the container is compromised, transfer the waste to a new, compatible container with a secure, leak-proof cap. Ensure the new container is properly labeled.[5]
-
Empty Containers: A container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[5][10] The rinsate from this process must be collected and disposed of as hazardous waste.[5][10] After triple-rinsing, the container may be disposed of in the regular trash, though institutional policies may vary.[5][10]
2. Waste Container Management:
-
Container Selection: All hazardous waste must be stored in compatible containers that prevent rupture or leakage. The container should have a secure, screw-on cap.[9]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and any other components of the waste mixture. The label should also indicate the date of waste generation and the location of origin (e.g., laboratory, room number).[5][10]
-
Storage: Store sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.[9][10] Keep waste containers closed at all times, except when adding waste.[5][9]
3. Arranging for Disposal:
Hazardous chemical waste must be disposed of through a licensed and approved hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not dispose of this chemical in the regular trash or down the drain.[5][7][11]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to mitigate hazards.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Isolate the Area: Secure the area to prevent unauthorized entry.
-
Report: Notify your laboratory supervisor and your institution's EHS department at once.
-
Cleanup (Only if trained and equipped): For small spills of solid material, carefully sweep up the powder, avoiding the creation of dust, and place it in a labeled hazardous waste container. For liquid spills, use an appropriate absorbent material from a chemical spill kit. All materials used for cleanup must be disposed of as hazardous waste.[4]
This compound Disposal Workflow
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. acs.org [acs.org]
Personal protective equipment for handling CAY10701
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling CAY10701, a pyrrolo[2,3-d]pyrimidin-4-one derivative. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazard profile of structurally related compounds. A conservative approach to safety is strongly advised.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to ensure user safety when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses | Must be worn at all times in the laboratory. |
| Chemical Goggles | Wear when there is a risk of splashing. | |
| Face Shield | Use in conjunction with goggles for maximum protection. | |
| Hand Protection | Nitrile Gloves | Standard laboratory gloves. Check for tears before use. |
| Chemical-resistant Gloves | For prolonged contact or when handling concentrated solutions. | |
| Body Protection | Laboratory Coat | Standard lab coat to protect clothing. |
| Chemical-resistant Apron | Recommended when handling larger quantities. | |
| Respiratory Protection | Fume Hood | All handling of this compound should be done in a fume hood. |
| N95 Respirator | May be required for handling powders outside a fume hood. |
Safe Handling and Disposal Procedures
Adherence to proper operational and disposal plans is critical to minimize exposure and environmental impact.
| Procedure | Step-by-Step Guidance |
| Receiving and Storage | 1. Upon receipt, inspect the container for damage. 2. Store in a cool, dry, and well-ventilated area away from incompatible materials. 3. Keep the container tightly sealed. |
| Preparation of Solutions | 1. Work in a certified chemical fume hood. 2. Wear all required PPE. 3. Avoid generating dust or aerosols. 4. Use a calibrated balance to weigh the compound. |
| Spill Management | 1. Evacuate the area. 2. Wear appropriate PPE, including respiratory protection. 3. Cover the spill with an inert absorbent material. 4. Collect and place in a sealed container for disposal. |
| Waste Disposal | 1. Dispose of all waste in accordance with local, state, and federal regulations. 2. Do not pour down the drain. 3. Collect waste in a designated, labeled, and sealed container. |
Visual Safety Workflows
To further clarify the necessary safety protocols, the following diagrams illustrate the safe handling workflow and the required personal protective equipment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
